molecular formula C10H12O2 B1678904 4-Methylbenzyl acetate CAS No. 2216-45-7

4-Methylbenzyl acetate

Cat. No.: B1678904
CAS No.: 2216-45-7
M. Wt: 164.2 g/mol
InChI Key: WDCUPFMSLUIQBH-UHFFFAOYSA-N
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Description

4-Methylbenzyl alcohol acetate, also known as 4-methylbenzenemethanol acetate or p-tolubenzyl acetate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. 4-Methylbenzyl alcohol acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-methylbenzyl alcohol acetate is primarily located in the cytoplasm. 4-Methylbenzyl alcohol acetate has a sweet, floral, and fruity taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)methyl acetate
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InChI

InChI=1S/C10H12O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3
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InChI Key

WDCUPFMSLUIQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID5051866
Record name 4-Methylbenzyl acetate
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Molecular Weight

164.20 g/mol
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Boiling Point

224.00 to 225.00 °C. @ 760.00 mm Hg
Record name 4-Methylbenzyl alcohol acetate
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CAS No.

2216-45-7
Record name Benzenemethanol, 4-methyl-, 1-acetate
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Record name p-Methylbenzyl acetate
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Record name P-METHYLBENZYL ACETATE
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Record name 4-Methylbenzyl alcohol acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylbenzyl Acetate (B1210297): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Methylbenzyl acetate. The information is intended to support research and development activities in the fields of chemistry and drug development.

Chemical Properties

This compound is a colorless liquid with a characteristic sweet, fruity, and floral aroma.[1] It is almost insoluble in water but soluble in alcohols and oils.[1][2] The following table summarizes its key quantitative chemical and physical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol [2][3]
Boiling Point 224-230 °C at 760 mmHg[2][4]
100 °C at 10 mmHg[5]
65 - 67 °C[6][7]
Density 1.030 g/mL[5]
Refractive Index 1.5010[5]
Flash Point 98-103 °C[2]
103 °C / 217.4 °F[6][7]
Appearance Colorless to Light Yellow Clear Liquid[2]
Solubility Almost insoluble in water; soluble in alcohols and oils[1][2]
CAS Number 2216-45-7[2][8]

Chemical Structure

This compound, also known as p-methylbenzyl acetate, is an organic compound and a carboxylic ester.[1][4] Its structure consists of a benzyl (B1604629) alcohol backbone that is acetylated. The aromatic ring is substituted with a methyl group at the para (4-) position. It is functionally related to a benzyl alcohol.[1][4]

The key structural features include:

  • An Aromatic Ring: A benzene (B151609) ring provides a planar, hydrophobic core.

  • An Ester Functional Group: The acetate group (-OCOCH₃) is attached to the benzylic methylene (B1212753) bridge.

  • A Para-Methyl Group: A methyl group (-CH₃) is located on the benzene ring at the position opposite to the methylene acetate group.

Chemical structure of this compound.

Experimental Protocols

Synthesis

A general procedure for the synthesis of this compound from 4-methylbenzyl alcohol is as follows:

Materials:

  • 4-Methylbenzyl alcohol

  • Isopropenyl acetate

  • Cesium carbonate (Cs₂CO₃)

Procedure: [9]

  • In a 50 mL round bottom flask, add 4-methylbenzyl alcohol (5 mmol) and Cs₂CO₃ (2.5 mmol) to 10 mL of isopropenyl acetate.

  • Stir the resulting heterogeneous mixture overnight at 50 °C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solids by filtration.

  • Concentrate the residue under vacuum to yield the pure this compound without the need for further purification.

Another reported synthesis involves the reaction of benzyl alcohol with ethyl acetate in the presence of iodine as a catalyst.[10]

Procedure: [10]

  • To a solution of benzyl alcohol (1 mmol) in ethyl acetate (2 mL), add iodine (0.1 mmol).

  • Heat the mixture at reflux for 2 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a saturated sodium thiosulfate (B1220275) solution (5 mL).

A further method describes an oxidative "cross" esterification using a specific Rhodium catalyst.[11]

Procedure: [11]

  • A mixture of p-Me benzyl alcohol (200mg, 1.63 mmol), NaOtBu (472 mg, 4.91 mmol), and Rh@PMe3NCl (745 mg, 2 mol% Rh) are combined in an oven-dried 50 mL round bottom flask.

  • Methanol (1.2 mL) and toluene (B28343) (1.5 mL) are added to the reaction mixture.

  • The flask is fitted with a condenser and heated at 100°C for 65 hours.

  • After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3x5 mL) and water (2mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • The crude residue is purified by silica (B1680970) gel chromatography (hexane:EtOAc = 98:2) to afford the final product.

Spectroscopic Analysis

The characterization of this compound is typically performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 300 MHz or 600 MHz for ¹H and 75 MHz or 150 MHz for ¹³C, using CDCl₃ as the solvent and Tetramethylsilane (TMS) as the internal standard.[11]

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis.[12] The interface temperature is set at 250 °C, ionized by EI mode (70 eV), with the ion source temperature at 230 °C, and the MS quadrupole temperature at 150 °C.[12] The mass scan range is typically from 40 to 500 m/z.[12]

  • Infrared (IR) Spectroscopy: IR spectra are recorded to identify the functional groups present in the molecule.[11]

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Technique Data Source
¹H NMR (400 MHz, CDCl₃) δ 7.26 (d, J = 8.1 Hz, 2H), 7.18 (d, J = 7.8 Hz, 2H), 5.07 (s, 2H), 2.36 (s, 3H), 2.09 (s, 3H)[12]
¹³C NMR (100 MHz, CDCl₃) δ 171.10, 138.26, 133.03, 129.38, 128.58, 66.40, 21.32, 21.18[12]
Mass Spectrometry (GC-MS, EI) Calculated for [C₁₀H₁₂O₂]: 164.0837; Measured: 164.0835[12]
IR (neat, cm⁻¹) 2955, 1738, 1518, 1225, 1182, 1020[11]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-Methylbenzyl Alcohol + Isopropenyl Acetate + Cs₂CO₃ Reaction Stir overnight at 50°C Reactants->Reaction Workup Filtration and Vacuum Concentration Reaction->Workup Product Pure this compound Workup->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (GC-MS) Product->MS IR Infrared Spectroscopy Product->IR Analysis Structural Confirmation NMR->Analysis MS->Analysis IR->Analysis

Workflow for synthesis and characterization.

Applications

This compound is utilized as a flavoring agent and fragrance component.[2] It is commonly used in jasmin, hyacinth, and gardenia type fragrances and provides sweet, fruity effects in various food flavorings such as banana, cherry, and caramel.[1] It also finds application in organic synthesis.[2]

References

4-Methylbenzyl acetate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2216-45-7

Synonyms: p-Methylbenzyl acetate (B1210297), Acetic acid 4-methylbenzyl ester, p-Tolylbenzyl acetate, (4-Methylphenyl)methyl acetate

This technical guide provides a comprehensive overview of 4-Methylbenzyl acetate, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a common synthesis protocol, and discusses its analytical determination.

Core Data

This compound is an organic compound with a range of applications, primarily in the fragrance and flavor industries.[1] Below is a summary of its key quantitative data.

PropertyValueReference
Molecular Formula C10H12O2[2]
Molecular Weight 164.20 g/mol [2]
Boiling Point 224-225 °C at 760 mmHg[3]
Density 1.03 g/cm³[2]
Refractive Index 1.501[2]
LogP 2.39[2]
Solubility Almost insoluble in water; soluble in alcohol and oils.[2]

Synthesis Protocol

A common method for the synthesis of this compound is through the acetylation of 4-methylbenzyl alcohol.[2] The following is a representative experimental protocol.

Materials:

  • 4-Methylbenzyl alcohol

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (catalyst)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzyl alcohol in diethyl ether.

  • Add a stoichiometric excess of acetic anhydride to the solution.

  • Slowly add a catalytic amount of pyridine to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the excess acetic anhydride by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.[4]

HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Injection Volume: 10-20 µL

  • Flow Rate: 1.0 mL/min

This method can be adapted for purity assessment and quantification of this compound in various matrices.

Biological Activity and Drug Development Applications

Currently, there is limited publicly available information regarding the specific biological activities of this compound in the context of drug development. Toxicological studies have been conducted, primarily to assess its safety as a fragrance ingredient.[5] These studies indicate low acute toxicity.[1] However, its pharmacological effects and potential as a therapeutic agent have not been extensively investigated. Researchers interested in this compound for drug development purposes would need to conduct exploratory studies to determine any relevant biological targets or pathways.

Visualizations

As there are no established signaling pathways involving this compound in the current body of scientific literature, the following diagram illustrates a generalized workflow for its chemical synthesis.

G cluster_synthesis Synthesis of this compound Reactants 4-Methylbenzyl Alcohol + Acetic Anhydride Reaction Acetylation Reaction (Reflux in Diethyl Ether) Reactants->Reaction Catalyst Pyridine Catalyst->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

Synthesis of 4-Methylbenzyl Acetate from p-Tolyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methylbenzyl acetate (B1210297) from p-tolyl alcohol. The document details the underlying chemical principles, experimental protocols, and analytical characterization of the final product, tailored for professionals in chemical research and drug development.

Introduction

4-Methylbenzyl acetate is an ester valued for its pleasant floral and fruity aroma, finding applications in the fragrance and flavor industries. Its synthesis primarily involves the esterification of p-tolyl alcohol (also known as 4-methylbenzyl alcohol) with an acetylating agent. This guide will focus on the common and effective methods for this transformation, providing detailed procedural information and comparative data.

Reaction Principle: Esterification

The core chemical transformation is an esterification reaction, where a carboxylic acid or its derivative reacts with an alcohol in the presence of a catalyst to form an ester and water. Two primary methods are widely employed for the synthesis of this compound:

  • Fischer-Speier Esterification: This classic method involves the reaction of p-tolyl alcohol with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the less expensive one) is used, or the water formed during the reaction is removed.

  • Acetylation with Acetic Anhydride (B1165640): A more reactive acetylating agent, acetic anhydride, can be used to react with p-tolyl alcohol. This reaction is often faster and can be catalyzed by acids or bases. A common catalyst is a strong acid like sulfuric acid, but other catalysts such as expansive graphite (B72142) have also been reported to be effective.[1][2] This method has the advantage of not producing water as a byproduct, which can simplify the work-up procedure.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using both acetic acid and acetic anhydride.

Method A: Fischer-Speier Esterification with Acetic Acid

This protocol is a standard procedure for acid-catalyzed esterification.

Materials:

  • p-Tolyl alcohol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • To a round-bottom flask, add p-tolyl alcohol (1.0 eq) and an excess of glacial acetic acid (e.g., 3.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • For higher purity, the crude product can be purified by vacuum distillation.

Method B: Acetylation with Acetic Anhydride

This method utilizes a more reactive acetylating agent for a potentially faster and higher-yielding reaction.

Materials:

  • p-Tolyl alcohol

  • Acetic Anhydride

  • Expansive Graphite (or a few drops of concentrated H₂SO₄)

  • Diethyl ether

  • 5% HCl solution

  • 5% NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine p-tolyl alcohol (10 mmol), acetic anhydride (2 equivalents per hydroxyl group), and expansive graphite (200 mg) as a catalyst.[1][2] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • The mixture is stirred at room temperature or gently refluxed for a period determined by TLC monitoring until the starting material is consumed.

  • Upon completion, add diethyl ether (10 mL) to the reaction mixture.

  • Filter off the expansive graphite and wash it with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash successively with 5% HCl solution, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification can be achieved through vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and scale.

MethodReactantsCatalystTypical YieldPurityReference
Fischer Esterificationp-Tolyl alcohol, Acetic AcidH₂SO₄60-80%>95% after purificationGeneral Method
Acetylationp-Tolyl alcohol, Acetic AnhydrideExpansive GraphiteHigh>95% after purification[1][2]
Acetylationp-Tolyl alcohol, Acetic AnhydrideNot specified96%Not specified[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products p_tolyl_alcohol p-Tolyl Alcohol plus + p_tolyl_alcohol->plus acetic_anhydride Acetic Anhydride arrow Catalyst (e.g., H₂SO₄) plus->acetic_anhydride methylbenzyl_acetate This compound arrow->methylbenzyl_acetate plus2 + methylbenzyl_acetate->plus2 acetic_acid Acetic Acid plus2->acetic_acid

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow start Start reactants Combine p-Tolyl Alcohol, Acetic Anhydride, and Catalyst start->reactants reaction Stir/Reflux for Specified Time reactants->reaction workup Aqueous Work-up (Washings) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification (Distillation/Chromatography) evaporation->purification characterization Characterization (NMR, IR, GC-MS) purification->characterization end End Product characterization->end

Caption: General experimental workflow for synthesis and purification.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.26 (d, J = 8.1 Hz, 2H), 7.18 (d, J = 7.8 Hz, 2H), 5.07 (s, 2H), 2.36 (s, 3H), 2.09 (s, 3H).[3]

    • ¹³C NMR (100 MHz, CDCl₃): δ 171.10, 138.26, 133.03, 129.38, 128.58, 66.40, 21.32, 21.18.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1735-1750 cm⁻¹ and C-O stretching bands in the region of 1000-1300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight of this compound.

  • Gas Chromatography (GC): GC can be used to determine the purity of the final product. A single peak indicates a high degree of purity.

This guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and desired product specifications.

References

Spectroscopic data of 4-Methylbenzyl acetate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylbenzyl Acetate (B1210297)

This guide provides a comprehensive overview of the spectroscopic data for 4-Methylbenzyl acetate, targeting researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound.

Table 1: ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.26d8.12HAr-H
7.18d7.82HAr-H
5.07s-2H-CH₂-
2.36s-3HAr-CH₃
2.09s-3HO=C-CH₃

Data sourced from The Royal Society of Chemistry.[1]

Table 2: ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
171.10C =O
138.26Ar-C
133.03Ar-C
129.38Ar-C H
128.58Ar-C H
66.40-C H₂-
21.32Ar-C H₃
21.18O=C-C H₃

Data sourced from The Royal Society of Chemistry.[1]

Table 3: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI), 70 eV Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [2][3]

Mass-to-Charge (m/z)Relative IntensityProposed Fragment
164.083562.42%[M]⁺ (Molecular Ion)[1][2]
12298.13%[M - C₂H₂O]⁺
10599.99% (Base Peak)[M - OCOCH₃]⁺
10470.99%[M - CH₃COOH]⁺
4358.67%[CH₃CO]⁺

High-resolution mass spectrometry (HRMS) calculated the mass of [C₁₀H₁₂O₂] as 164.0837, with a measured value of 164.0835.[1] Fragmentation data is sourced from PubChem and NIST.[2][3]

Table 4: Infrared (IR) Spectroscopy Data

Sample State: Liquid Film / Solution in CCl₄/CS₂[4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000Medium-WeakAromatic C-H Stretch
~2950-2850Medium-WeakAliphatic C-H Stretch
~1740StrongC=O (Ester) Stretch
~1615, ~1500Medium-WeakC=C (Aromatic) Stretch
~1230StrongC-O (Ester) Stretch
~820StrongC-H bend (para-disubstituted aromatic)

Characteristic absorption ranges are based on standard IR correlation tables. Specific peak values for this compound are found within these ranges.

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Sample (this compound) Prep_NMR NMR Sample Preparation Sample->Prep_NMR Prep_IR IR Sample Preparation Sample->Prep_IR Prep_MS MS Sample Preparation Sample->Prep_MS NMR_Acq NMR Data Acquisition Prep_NMR->NMR_Acq IR_Acq IR Data Acquisition Prep_IR->IR_Acq MS_Acq MS Data Acquisition Prep_MS->MS_Acq NMR_Data NMR Spectrum (¹H, ¹³C) NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Analysis Data Analysis & Structure Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-25 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[6] For ¹³C NMR, a higher concentration of 50-100 mg may be used for better signal-to-noise in a reasonable time.[6]

  • Internal Standard : Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).[7]

  • Filtration and Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument is then set to lock onto the deuterium (B1214612) signal of the solvent. The magnetic field is shimmed to achieve the best possible homogeneity and resolution.[8]

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. For routine ¹H spectra, acquisition typically takes a few minutes. For ¹³C spectra, acquisition may take from 20 minutes to over an hour, depending on the sample concentration.[6]

Infrared (IR) Spectroscopy Protocol

As this compound is a liquid at room temperature, the thin-film method is most appropriate.

  • Sample Preparation : Place one to two drops of neat (pure) this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[9]

  • Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film "sandwich".[9] Ensure there are no air bubbles in the path of the IR beam.

  • Data Acquisition : Place the assembled cell into the sample holder of the FT-IR spectrometer.[9]

  • Background Scan : Run a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO₂, H₂O) or instrument-related absorptions.

  • Sample Scan : Acquire the IR spectrum of the sample. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups within the molecule.[10]

  • Cleaning : After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and dry them carefully before returning them to a desiccator to prevent damage from moisture.[9]

Mass Spectrometry (MS) Protocol

The following protocol describes a typical procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC-MS).

  • Sample Introduction : A small, dilute sample of this compound is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.[11]

  • Vaporization : The sample is vaporized in the injection port of the GC, which is heated to a high temperature.[12]

  • Ionization : In the ion source of the mass spectrometer, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV for EI).[1][13] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[12] For this analysis, the ion source temperature was set to 230 °C.[1]

  • Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged ions and neutral radicals.[11]

  • Acceleration and Separation : The positively charged ions are accelerated by an electric field and then passed through a magnetic field (in a quadrupole analyzer, for example). The ions are deflected according to their mass-to-charge (m/z) ratio.[11][13]

  • Detection : A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.[13] The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[13]

References

Physical properties of 4-Methylbenzyl acetate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Methylbenzyl Acetate (B1210297)

This technical guide provides a comprehensive overview of the key physical properties of 4-Methylbenzyl acetate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a workflow diagram for clarity.

Physical Properties of this compound

This compound is a colorless to light yellow liquid with a sweet, floral, and fruity aroma.[1] It is almost insoluble in water but soluble in alcohols and oils.[2][3] The key physical properties are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 224.00 to 225.00 °C@ 760.00 mm Hg[4][5]
100 °C@ 10 mm Hg[2][6]
224-230 °C@ 760.00 mm Hg[3]
227.5 ± 9.0 °C@ 760 mmHg[7]
Density 1.03 g/cm³Not Specified[2]
1.030 g/mLNot Specified[6]
1.0 ± 0.1 g/cm³Not Specified[7]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] For small sample volumes, a micro-boiling point determination is a suitable and accurate method.[9]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., paraffin (B1166041) oil in a beaker)

  • Hot plate or Bunsen burner

  • Clamp and stand

Procedure:

  • Place a few milliliters of this compound into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in the heating bath, making sure the sample is fully immersed.[10]

  • Gently heat the bath while stirring to ensure even heat distribution.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the air inside expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.[9]

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[11][12] The following method uses a measuring cylinder and a balance for a straightforward determination.

Apparatus:

  • Digital balance

  • Measuring cylinder (e.g., 10 mL or 25 mL)

  • Beaker

Procedure:

  • Place the clean, dry measuring cylinder on the digital balance and tare (zero) the reading.[11]

  • Carefully pour a specific volume of this compound into the measuring cylinder, for example, 10 mL. Read the volume from the bottom of the meniscus.[11]

  • Record the exact volume of the liquid.

  • Place the measuring cylinder containing the liquid back on the balance and record the mass.[11]

  • Calculate the density by dividing the recorded mass by the recorded volume.[12]

  • For improved accuracy, repeat the measurement multiple times and calculate the average. Using a larger volume can also help minimize measurement uncertainties.[12]

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Physical Property Determination cluster_1 Boiling Point Determination cluster_2 Density Determination start Obtain Sample: This compound bp_setup Assemble Micro-Boiling Point Apparatus start->bp_setup d_mass Measure Mass of Known Volume start->d_mass bp_heat Heat Sample and Observe Bubbles bp_setup->bp_heat bp_cool Cool and Record Temperature at Liquid Entry bp_heat->bp_cool bp_result Boiling Point (°C) bp_cool->bp_result d_calc Calculate Density (ρ = m/V) d_mass->d_calc d_result Density (g/cm³) d_calc->d_result

Caption: Workflow for determining the boiling point and density of this compound.

References

The Solubility Profile of 4-Methylbenzyl Acetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-methylbenzyl acetate (B1210297), a compound of interest in the pharmaceutical and fragrance industries. While quantitative solubility data in a broad range of organic solvents is not extensively available in published literature, this document outlines the known solubility properties and provides a comprehensive, standardized experimental protocol for determining these values in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in formulation development, chemical synthesis, and other applications where the solubility of 4-methylbenzyl acetate is a critical parameter.

Physicochemical Properties and Qualitative Solubility

This compound (CAS No. 2216-45-7) is a colorless to pale yellow liquid with a characteristic sweet, fruity odor. Structurally, it is an ester derived from 4-methylbenzyl alcohol and acetic acid. Its molecular structure, featuring a non-polar aromatic ring and a moderately polar ester group, dictates its solubility behavior.

Based on the principle of "like dissolves like," this compound is generally soluble in organic solvents and demonstrates very low solubility in water.[1][2][3] Reports indicate its solubility in alcohols, such as ethanol, and in ether.[1] It is also described as being soluble in oils.[2][3]

Quantitative Solubility Data

Quantitative solubility data for this compound in various organic solvents is sparse in publicly available literature. However, a value for its solubility in water has been reported. The available data is summarized in the table below.

SolventTemperature (°C)SolubilityData Type
Water25539.8 mg/LQuantitative
EthanolNot SpecifiedSolubleQualitative
EtherNot SpecifiedSolubleQualitative
AlcoholsNot SpecifiedSolubleQualitative
OilsNot SpecifiedSolubleQualitative

Researchers are encouraged to determine quantitative solubility in specific organic solvents of interest using the standardized protocols provided in this guide.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method, followed by gravimetric analysis, which is considered a gold standard for equilibrium solubility measurements.

3.1 Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

3.2 Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Volumetric pipettes and flasks

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dishes or pre-weighed vials

  • Drying oven or vacuum desiccator

3.3 Procedure:

  • Preparation of the Saturated Solution:

    • Add a measured volume of the selected organic solvent to several vials or flasks.

    • Add an excess amount of this compound to each vial. The presence of undissolved this compound is necessary to ensure that equilibrium with a saturated solution is achieved.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time required for equilibration should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solute to settle for a sufficient period (e.g., 2-4 hours) within the temperature-controlled environment.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To avoid contamination with undissolved solute, it is recommended to use a syringe fitted with a solvent-compatible filter.

    • Accurately transfer a known volume of the filtered saturated solution into a pre-weighed evaporating dish or vial.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the aliquot of the saturated solution to determine the total weight of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of this compound and the solvent's boiling point can be used.

    • Once the solvent has been completely removed, place the evaporating dish in a vacuum desiccator to cool to room temperature and to ensure the removal of any residual solvent.

    • Weigh the evaporating dish containing the dried solute (this compound). Repeat the drying and weighing steps until a constant weight is achieved.

3.4 Data Calculation:

  • Mass of the solute (this compound):

    • msolute = (Mass of dish + solute) - (Mass of empty dish)

  • Mass of the solvent:

    • msolvent = (Mass of dish + solution) - (Mass of dish + solute)

  • Solubility:

    • The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

    • Solubility ( g/100 g solvent) = (msolute / msolvent) * 100

    • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required:

      • Volume of solvent (Vsolvent) = msolvent / ρsolvent

      • Solubility ( g/100 mL solvent) = (msolute / Vsolvent) * 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess 4-Methylbenzyl Acetate to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-72h) B->C D Allow Excess Solute to Settle C->D E Withdraw Supernatant via Syringe Filter D->E F Transfer to Pre-weighed Evaporating Dish E->F G Weigh Dish with Solution F->G H Evaporate Solvent G->H I Dry to Constant Weight H->I J Weigh Dish with Solute I->J K Calculate Mass of Solute and Solvent J->K L Determine Solubility (g/100g or g/100mL) K->L

Caption: Workflow for Solubility Determination.

References

4-Methylbenzyl Acetate: Unraveling the Biological Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methylbenzyl acetate (B1210297) is a chemical compound predominantly utilized in the fragrance and flavor industries for its characteristic sweet and fruity aroma. While its role in sensory perception through interaction with olfactory and taste receptors is established, a comprehensive understanding of its broader mechanism of action in biological systems at the cellular and molecular level remains largely unexplored. This technical guide aims to address the current landscape of scientific knowledge regarding the biological activities of 4-Methylbenzyl acetate. However, it is crucial to preface this guide with a significant caveat: extensive literature searches have revealed a notable scarcity of in-depth research into its specific pharmacological effects, cellular signaling pathways, and enzyme interactions. Consequently, this document will summarize the available toxicological and dermatological data and highlight the existing knowledge gaps, thereby identifying areas for future research.

Current Understanding: Fragrance and Flavor Applications

The primary and well-documented biological effect of this compound is its interaction with the sensory systems responsible for smell and taste.

Olfactory System Interaction

As a volatile organic compound, this compound's mechanism of action in the olfactory system involves its binding to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity. This binding event triggers a signal transduction cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain and ultimately perceived as a distinct scent.

The logical relationship for this process can be visualized as follows:

Olfactory_Pathway 4-MBA This compound OR Olfactory Receptor (GPCR) 4-MBA->OR G_Protein G-Protein Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP CNG_Channel Cyclic Nucleotide-Gated Ion Channel Opening cAMP->CNG_Channel Depolarization Neuron Depolarization CNG_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Scent Perception) Action_Potential->Brain

Figure 1: Simplified Olfactory Signaling Pathway for this compound.
Gustatory System Interaction

In the context of flavor, this compound interacts with taste receptors on the tongue, contributing to the overall flavor profile of food and beverages. The precise receptors and downstream signaling pathways involved in its taste perception are not as well-characterized as those in the olfactory system.

Biological Systems: A Knowledge Gap

A thorough review of scientific literature reveals a significant lack of studies investigating the mechanism of action of this compound in other biological systems beyond its sensory effects. There is no readily available information on its specific interactions with cellular signaling pathways, enzyme inhibition or activation, or other pharmacological activities that would be of interest to researchers and drug development professionals.

The following areas represent critical knowledge gaps:

  • Cellular Signaling: There are no published studies detailing the effects of this compound on key signaling pathways such as MAPK, PI3K/AKT, NF-κB, or others involved in cellular processes like proliferation, inflammation, and apoptosis.

  • Enzyme Interactions: Data on the potential of this compound to inhibit or activate specific enzymes is absent from the scientific literature.

  • Pharmacological Effects: Beyond its use as a fragrance and flavoring agent, there is no evidence to suggest that this compound has been investigated for any therapeutic potential. Consequently, quantitative data such as IC50 or EC50 values are not available.

Toxicological and Dermatological Profile

The majority of the available research on this compound focuses on its safety assessment as a fragrance ingredient. These studies primarily provide toxicological and dermatological data.

Endpoint Result Reference
Acute Oral Toxicity Low toxicity[1]
Dermal Irritation Non-irritating to mildly irritating at high concentrations[2]
Skin Sensitization Weak to moderate sensitizer[2]

It is important to note that these studies were conducted in the context of fragrance safety and do not provide insights into specific molecular mechanisms of action.

Future Research Directions

The absence of data on the biological mechanism of action of this compound presents an opportunity for future research. A logical experimental workflow to elucidate its potential biological effects could be as follows:

Research_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Receptor_Binding Receptor Binding Assays (e.g., GPCR panel) Cell_Viability->Receptor_Binding Enzyme_Assays Enzyme Inhibition/Activation Assays Receptor_Binding->Enzyme_Assays Signaling_Assays Western Blot, Reporter Gene Assays for Key Signaling Pathways Enzyme_Assays->Signaling_Assays Gene_Expression qRT-PCR, Microarray/RNA-seq Signaling_Assays->Gene_Expression Animal_Models Disease-relevant Animal Models Gene_Expression->Animal_Models PK_PD Pharmacokinetic/Pharmacodynamic Studies Animal_Models->PK_PD

Figure 2: Proposed Experimental Workflow for Investigating the Biological Activity of this compound.

Conclusion

References

A Comprehensive Technical Review of 4-Methylbenzyl Acetate and Its Analogs: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl acetate (B1210297), a seemingly simple aromatic ester, is a compound of interest in various scientific domains. While widely recognized for its pleasant floral and fruity aroma, leading to its extensive use in the fragrance and flavor industries, emerging research into its analogs has unveiled a potential for broader biological applications. This technical guide provides an in-depth review of 4-methylbenzyl acetate and its structurally related compounds, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential that may lie within this class of molecules.

Synthesis of this compound and Its Analogs

The primary synthetic route to this compound is through the acetylation of 4-methylbenzyl alcohol. Various methods have been employed to achieve this transformation, often focusing on improving yield and utilizing more environmentally friendly catalysts.

One common laboratory-scale synthesis involves the reaction of 4-methylbenzyl alcohol with acetic anhydride (B1165640) in the presence of a base such as pyridine.[1] Alternative methods focus on direct esterification of benzyl (B1604629) alcohol derivatives with acetic acid using various catalysts. For instance, the synthesis of benzyl acetate, a close analog, has been achieved with high yields using catalysts like strong acid cation exchange resins, inorganic salts (e.g., FeCl3), and ionic liquids.[2][3] These methods are often applicable to the synthesis of substituted benzyl acetates, including this compound.

A general synthetic scheme for the preparation of benzyl acetate derivatives involves the acetylation of the corresponding benzyl alcohol.[4]

General Experimental Protocol for Synthesis of Benzyl Acetate Derivatives:

  • Dissolution: The respective benzyl alcohol derivative is dissolved in a suitable solvent, such as diethyl ether.

  • Addition of Acetylating Agent: Acetic anhydride is added to the solution.

  • Reaction: The reaction mixture is stirred, often at room temperature, for a specified period.

  • Work-up: The solution is washed with a sodium bicarbonate solution to neutralize excess acid.

  • Extraction and Purification: The organic layer is separated, dried, and the solvent is evaporated to yield the crude ester product, which can be further purified by chromatography if necessary.[4]

Biological Activities of this compound Analogs

While research on the specific biological activities of this compound is limited, studies on its structural analogs have revealed promising antimicrobial and antioxidant properties.

Antimicrobial Activity

Several studies have investigated the antibacterial and antifungal properties of benzyl acetate derivatives. The data suggests that substitutions on the benzene (B151609) ring play a crucial role in the antimicrobial efficacy of these compounds.

Table 1: Antibacterial Activity of Benzyl Acetate Analogs (Zone of Inhibition in mm) [1][4]

CompoundStaphylococcus aureusShigella spp.Escherichia coli
4-Hydroxy-3-methoxybenzyl acetate9.0 ± 0.0--
3,4-Dimethoxybenzyl acetate9.5 ± 0.5--
3,4,5-Trimethoxybenzyl acetate8.0 ± 0.0--
4-Chlorobenzyl acetate9.0 ± 0.08.0 ± 0.0-
4-Nitrobenzyl acetate-17.5 ± 0.5-
2-Hydroxybenzyl acetate20.3 ± 0.6-19.0 ± 1.0
Vanillyl acetate13.7 ± 0.6-10.7 ± 1.5

Note: '-' indicates data not available.

Antioxidant Activity

The antioxidant potential of benzyl acetate analogs has also been explored, with vanillyl acetate demonstrating notable activity.

Table 2: Antioxidant Activity of a Benzyl Acetate Analog [1]

CompoundIC50 (mM)
Vanillyl acetate0.83 ± 0.04

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

  • Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.[5]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 1: Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep Prepare serial dilutions of test compound in 96-well plate add_inoculum Inoculate wells with bacterial suspension prep->add_inoculum inoculum Prepare standardized bacterial inoculum inoculum->add_inoculum incubate Incubate plate at appropriate temperature add_inoculum->incubate read Read and interpret MIC values incubate->read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow for the reduction of MTT by metabolically active cells into purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Diagram 2: Experimental Workflow for MTT Assay

MTT_Assay_Workflow seed Seed cells in 96-well plate treat Treat cells with test compound seed->treat add_mtt Add MTT reagent to each well treat->add_mtt incubate Incubate for formazan crystal formation add_mtt->incubate solubilize Add solubilization solution incubate->solubilize read Measure absorbance and calculate IC50 solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

Benzyl acetate has been identified as a potential acetylcholinesterase (AChE) inhibitor. The Ellman's method is a common colorimetric assay to screen for AChE inhibitors.

  • Reagent Preparation: Prepare solutions of AChE, the substrate (acetylthiocholine), and the chromogen (DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Plate Setup: In a 96-well plate, add the test compound at various concentrations, the AChE enzyme solution, and the DTNB solution.

  • Initiation of Reaction: Add the acetylthiocholine (B1193921) substrate to start the reaction.

  • Kinetic Measurement: Measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the AChE activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor. The IC50 value can be determined from a dose-response curve.

Diagram 3: Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition ACh Acetylcholine (B1216132) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Blocked Inhibited AChE Inhibitor This compound Analog (Inhibitor) Inhibitor->AChE Binds to

Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.

Conclusion and Future Directions

While this compound is primarily utilized in the fragrance and flavor industries, the biological activities exhibited by its structural analogs suggest a promising area for further investigation. The antimicrobial and antioxidant properties of substituted benzyl acetates warrant a more systematic exploration of the structure-activity relationships within this chemical class. Future research should focus on synthesizing a broader range of this compound analogs with diverse substitutions on the aromatic ring and evaluating their efficacy against a panel of microbial strains and in various antioxidant assays. Furthermore, screening these compounds for other biological activities, such as anticancer and enzyme inhibitory effects, could unveil novel therapeutic leads. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations, potentially unlocking the untapped therapeutic potential of this versatile class of aromatic esters.

References

An In-depth Technical Guide to 4-Methylbenzyl Acetate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methylbenzyl acetate (B1210297), a significant aroma chemical with a rich history intertwined with the evolution of synthetic fragrances. This document details the compound's discovery within the context of late 19th and early 20th-century organic chemistry, its history of use in the fragrance and flavor industries, and its natural occurrence. A thorough examination of its physicochemical and spectroscopic properties is presented in tabular format for clarity and ease of comparison. Furthermore, this guide offers detailed experimental protocols for its synthesis, primarily focusing on the Fischer esterification of 4-methylbenzyl alcohol. The underlying reaction mechanisms and relevant logical workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding for researchers and scientists in the field.

Introduction

4-Methylbenzyl acetate, also known by synonyms such as p-tolyl acetate and p-xylyl acetate, is an organic ester recognized for its pleasant, sweet, floral, and fruity aroma, often reminiscent of jasmine and gardenia.[1][2] Its primary application lies within the fragrance and flavor industries, where it serves as a key component in a wide array of products, including perfumes, cosmetics, soaps, and food flavorings.[1][2] The compound is also found naturally in some fruits, such as apples and strawberries.[1] This guide aims to provide an in-depth exploration of the discovery, history, synthesis, and properties of this compound, tailored for a scientific audience.

Discovery and Historical Context

The precise moment of discovery and the identity of the first chemist to synthesize this compound are not prominently documented in singular, landmark publications. Its emergence is best understood within the broader context of the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. This era was marked by a flurry of research into the synthesis of aromatic compounds, driven in part by the growing demand from the fragrance industry for consistent and novel scent profiles.[3][4]

Key developments that paved the way for the synthesis of esters like this compound include:

  • The Fischer-Speier Esterification (1895): The development of this acid-catalyzed esterification method by Emil Fischer and Arthur Speier was a pivotal moment in organic synthesis.[5][6] It provided a straightforward and efficient route to produce esters from carboxylic acids and alcohols, a method that remains fundamental in both laboratory and industrial settings.

  • Advancements in the Chemistry of Benzyl (B1604629) and Tolyl Compounds: Extensive research into the derivatives of toluene (B28343) and benzyl alcohol in the late 19th century, documented in journals such as Berichte der deutschen chemischen Gesellschaft, laid the foundational knowledge of the reactivity of these precursors.[7][8][9]

  • The Rise of the Synthetic Fragrance Industry: The late 1800s and early 1900s saw the commercialization of the first synthetic fragrance ingredients. This industrial demand spurred chemists to explore and synthesize a wide range of aromatic esters to replicate and enhance natural scents.[3][4][10]

While a specific "discovery" paper for this compound is elusive, its synthesis would have been a logical extension of the established chemical principles of the time, likely achieved by multiple chemists working on aromatic esters for perfumery applications in the early 20th century.

Physicochemical and Spectroscopic Properties

A comprehensive collection of the physical, chemical, and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and application in various scientific and industrial contexts.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[11]
Molecular Weight 164.20 g/mol [11]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, floral, fruity, reminiscent of jasmine and gardenia[2]
Boiling Point 100 °C at 10 mmHg[12]
Density 1.030 g/mL[12]
Refractive Index 1.5010[12]
Solubility Insoluble in water; soluble in ethanol (B145695) and ether.[1]
CAS Number 2216-45-7[11]
Spectroscopic Data
Spectrum TypeKey DataReference(s)
¹H NMR (CDCl₃)δ (ppm): 7.28 (d, 2H), 7.17 (d, 2H), 5.06 (s, 2H), 2.35 (s, 3H), 2.08 (s, 3H)[13]
¹³C NMR (CDCl₃)δ (ppm): 170.9, 138.0, 133.2, 129.2, 128.5, 66.2, 21.2, 21.0[13]
GC-MS Major fragments (m/z): 164 (M+), 122, 105, 91, 77, 43. The fragmentation pattern is consistent with the loss of the acetyl group and rearrangements of the resulting benzyl-type cation.[14]

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Fischer esterification of 4-methylbenzyl alcohol with acetic acid or its anhydride, typically in the presence of an acid catalyst.

Fischer Esterification of 4-Methylbenzyl Alcohol

This reaction involves the acid-catalyzed condensation of 4-methylbenzyl alcohol with an acetylating agent.

Reaction Scheme:

fischer_esterification reactant1 4-Methylbenzyl Alcohol Reaction Reaction reactant1->Reaction reactant2 Acetic Anhydride reactant2->Reaction product This compound catalyst H+ (e.g., H₂SO₄) catalyst->Reaction catalyst byproduct Acetic Acid Reaction->product Reaction->byproduct synthesis_workflow start Starting Materials (4-Methylbenzyl Alcohol, Acetic Anhydride) reaction Fischer Esterification (Reflux with H₂SO₄ catalyst) start->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup drying Drying (Anhydrous MgSO₄) workup->drying purification Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product

References

The Biological Activity of 4-Methylbenzyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzyl acetate (B1210297), a carboxylic ester primarily recognized for its pleasant, fruity aroma, is a common ingredient in the fragrance and flavor industries.[1][2] While its organoleptic properties are well-documented, its broader biological activities remain a subject of limited investigation. This technical guide provides a comprehensive overview of the known and potential biological effects of 4-methylbenzyl acetate, drawing from available literature on the compound and its structural analogs. This document summarizes key findings on its potential antimicrobial and neurological activities, and its toxicological profile, particularly concerning skin sensitization. Detailed experimental protocols for relevant assays are provided to facilitate further research into its therapeutic potential.

Chemical and Physical Properties

This compound is a colorless liquid with a chemical formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[3][4] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1]

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[3]
Molecular Weight164.20 g/mol [3]
CAS Number2216-45-7[3]
Boiling Point224-225 °C at 760 mmHg[3]
LogP2.44[3]
AppearanceColorless liquid[]

Biological Activities

While research specifically on this compound is limited, studies on benzyl (B1604629) acetate and its derivatives suggest several potential areas of biological activity.

Antimicrobial Activity

A study on benzyl acetate derivatives has demonstrated their potential as antibacterial agents.[6][7] The research involved the synthesis of several derivatives and testing their efficacy against Staphylococcus aureus and Shigella spp. using the disc diffusion method.[6][7] The results indicated that all tested benzyl acetate derivatives exhibited inhibitory effects on both bacterial strains at a concentration of 100 µg/ml.[6][7] Notably, a derivative with a methoxy (B1213986) substituent showed significant activity against Staphylococcus aureus, while a chloro-substituted derivative was most effective against Shigella spp.[7]

Table 1: Antibacterial Activity of Benzyl Acetate Derivatives (Disc Diffusion Method)

CompoundSubstituentConcentration (µg/ml)Zone of Inhibition - S. aureus (mm)Zone of Inhibition - Shigella spp. (mm)
3aH1009.0 ± 0.09.0 ± 0.5
3b4-CH₃1009.5 ± 0.57.0 ± 0.0
3c4-OCH₃1008.0 ± 0.0-
3d3-OCH₃10016.5 ± 0.58.0 ± 0.0
3e4-Cl100No inhibition17.5 ± 0.5

Data extracted from a study on benzyl acetate derivatives.[7] The specific activity of this compound (compound 3b) is highlighted.

Neurological Effects

Benzyl acetate has been identified as a cholinesterase inhibitor. Acetylcholinesterase is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in continuous nerve impulse transmission. While this suggests a potential for neurological activity, the specific effects and potency of this compound as an acetylcholinesterase inhibitor have not been determined. Further research is warranted to explore this potential therapeutic avenue, particularly in the context of neurodegenerative diseases.[8][9]

Anti-inflammatory and Other Potential Activities

Terpene esters, a class of compounds to which benzyl acetate belongs, are recognized for several therapeutic properties, including being neurotropic antispasmodic, calming, sedative, antihypertensive, anti-inflammatory, and analgesic.[10] Although these are general properties of the chemical class, they suggest potential areas for future investigation into the specific activities of this compound.

Toxicology and Safety Assessment

As a fragrance ingredient, this compound has undergone toxicological and dermatological reviews.[10] The primary concern is skin sensitization.

Skin Sensitization

The potential for fragrance ingredients to cause skin sensitization is a critical aspect of their safety assessment.[11][12][13] The U-SENS™ assay, which measures the activation of dendritic cells, is one of the methods used to evaluate this.[11] This assay is part of a "2 out of 3" defined approach, often combined with the direct peptide reactivity assay (DPRA) and the KeratinoSens™ assay, to predict sensitization hazard.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Antibacterial Activity Assessment: Disc Diffusion Method

This protocol is adapted from studies on benzyl acetate derivatives.[6][7]

Materials:

  • Bacterial strains (Staphylococcus aureus, Shigella spp.)

  • Mueller-Hinton Agar (B569324) (MHA)

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • This compound solution (e.g., 100 µg/ml in a suitable solvent like DMSO)

  • Positive control (e.g., Amoxicillin, 0.5 g/L)

  • Negative control (solvent used to dissolve the test compound)

  • Incubator (37°C)

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Inoculate the surface of the MHA plates uniformly with the test bacteria (e.g., using a sterile cotton swab dipped in a bacterial suspension of 0.5 McFarland standard).

  • Aseptically place sterile filter paper discs onto the inoculated agar surface.

  • Pipette a defined volume (e.g., 10 µl) of the this compound solution, positive control, and negative control onto separate discs.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (clear area around the disc where bacterial growth is inhibited) in millimeters.

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.[1][14]

Materials:

  • Human cell line (e.g., HaCaT keratinocytes or HepG2 liver cells)

  • 96-well microtiter plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Mechanisms of Action

The primary described mechanism of action for this compound is its interaction with olfactory receptors, which are G-protein coupled receptors (GPCRs).[1] The binding of odorant molecules to these receptors initiates a signaling cascade that leads to the perception of smell.

For other potential biological activities, the underlying signaling pathways are yet to be elucidated for this compound. However, based on the activities of related compounds, some hypotheses can be formulated. For instance, the potential anti-inflammatory effects could be mediated through the modulation of inflammatory signaling pathways such as the NF-κB pathway, which is known to be affected by other benzyl derivatives.

Visualizations

Experimental_Workflow_Antibacterial_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plates Prepare MHA Plates inoculate Inoculate Plates prep_plates->inoculate prep_bacteria Prepare Bacterial Inoculum prep_bacteria->inoculate place_discs Place Sterile Discs inoculate->place_discs add_compounds Add Test Compounds (4-MBA, Controls) place_discs->add_compounds incubate Incubate at 37°C for 24h add_compounds->incubate measure Measure Zone of Inhibition incubate->measure analyze Analyze and Compare Results measure->analyze

Caption: Workflow for the disc diffusion antibacterial assay.

Experimental_Workflow_MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate attach_cells Incubate 24h for Attachment seed_cells->attach_cells add_treatment Add this compound (and controls) attach_cells->add_treatment incubate_treatment Incubate for 24/48/72h add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Olfactory_Signaling_Pathway cluster_receptor Olfactory Receptor Neuron cluster_brain Brain odorant This compound or_node Olfactory Receptor (GPCR) odorant->or_node Binds g_protein G-protein (Golf) or_node->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces ion_channel Cyclic Nucleotide-gated Ion Channel camp->ion_channel Opens ca_cl Ca²⁺/Cl⁻ Influx ion_channel->ca_cl depolarization Depolarization ca_cl->depolarization signal_transmission Signal Transmission to Olfactory Bulb depolarization->signal_transmission perception Perception of Smell signal_transmission->perception

References

Methodological & Application

Application Notes and Protocols: Acetylation of 4-Methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the acetylation of 4-methylbenzyl alcohol to synthesize 4-methylbenzyl acetate (B1210297). This reaction is a fundamental esterification process widely used in organic synthesis for the production of fragrances and as a protective group strategy. The protocols outlined below offer different catalytic and solvent conditions, allowing for flexibility based on available resources and desired reaction parameters. Quantitative data from representative procedures are summarized for comparative analysis.

Introduction

Acetylation is a common chemical transformation in organic chemistry where an acetyl functional group is introduced into a molecule. In the case of alcohols, acetylation results in the formation of an ester. The acetylation of 4-methylbenzyl alcohol with acetic anhydride (B1165640) is a straightforward and efficient method to produce 4-methylbenzyl acetate, a compound with applications in the fragrance industry.[1] The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of acetic anhydride. This process can be uncatalyzed or catalyzed by acids or bases to enhance the reaction rate. This application note details a general procedure and several specific protocols for this synthesis.

Reaction Scheme

The overall reaction for the acetylation of 4-methylbenzyl alcohol is as follows:

4-Methylbenzyl Alcohol + Acetic Anhydride → this compound + Acetic Acid

Chemical Structures:

  • 4-Methylbenzyl Alcohol: C₈H₁₀O

  • Acetic Anhydride: C₄H₆O₃

  • This compound: C₁₀H₁₂O₂

  • Acetic Acid: C₂H₄O₂

Experimental Protocols

Three distinct protocols are presented below, offering catalyst-free, iodine-catalyzed, and expansive graphite-catalyzed methods.

Protocol 1: Catalyst- and Solvent-Free Acetylation

This protocol is adapted from a general procedure for the acetylation of benzyl (B1604629) alcohol derivatives and is noted for its simplicity and green chemistry approach.[2]

Materials:

  • 4-methylbenzyl alcohol (1 mmol)

  • Acetic anhydride (1.5 mmol)

  • Round-bottom flask (25 mL)

  • Heating mantle or oil bath

  • Magnetic stirrer (optional)

  • Standard laboratory glassware for work-up

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask, add 4-methylbenzyl alcohol (1 mmol).

  • Add acetic anhydride (1.5 mmol) to the flask.

  • Heat the reaction mixture to 60°C.

  • Maintain the temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Iodine-Catalyzed Acetylation

This method utilizes a catalytic amount of iodine to promote the acetylation, often resulting in high yields and shorter reaction times.

Materials:

  • 4-methylbenzyl alcohol (1 mmol)

  • Acetic anhydride (2 mmol)

  • Iodine (0.1 mmol)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Saturated sodium thiosulfate (B1220275) solution

  • Standard laboratory glassware for work-up

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzyl alcohol (1 mmol) in ethyl acetate.

  • Add acetic anhydride (2 mmol) and iodine (0.1 mmol) to the solution.

  • Heat the mixture at reflux for 2 hours, monitoring the reaction by TLC.[3]

  • Upon completion, cool the flask to room temperature.

  • Add saturated sodium thiosulfate solution to quench the excess iodine (the brown color will disappear).[3]

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the product.

Protocol 3: Expansive Graphite-Catalyzed Acetylation

This protocol employs expansive graphite (B72142) as a recyclable and efficient heterogeneous catalyst.[4]

Materials:

  • 4-methylbenzyl alcohol (10 mmol)

  • Acetic anhydride (20 mmol)

  • Expansive graphite (200 mg)

  • Dichloromethane (B109758) (optional, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

  • Diethyl ether

  • 5% HCl solution

  • 5% NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 4-methylbenzyl alcohol (10 mmol), acetic anhydride (20 mmol), and expansive graphite (200 mg).[4]

  • Stir the mixture at room temperature. The reaction can also be performed in dichloromethane for better mixing.

  • Monitor the reaction by TLC until completion.

  • Add diethyl ether (10 mL) to the reaction mixture and filter to remove the expansive graphite.[4]

  • Wash the filtrate successively with 5% HCl, 5% NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate.[4]

  • Evaporate the solvent under reduced pressure to obtain the final product.

Data Presentation

The following table summarizes the typical yields and reaction conditions for the acetylation of benzyl alcohol derivatives, including 4-methylbenzyl alcohol, under various protocols.

SubstrateAcetylating AgentCatalystSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Benzyl Alcohol DerivativesAcetic AnhydrideNoneNone608>99 (Conversion)[2]
4-Methylbenzyl AlcoholAcetic AnhydrideIodineEthyl AcetateReflux295 (Yield)[3]
Benzyl AlcoholAcetic AnhydrideExpansive GraphiteNoneRoom Temp195 (Yield)[4]
Benzyl AlcoholAcetic AnhydrideZinc Zirconium PhosphateNone600.591 (Yield)[5]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the acetylation of 4-methylbenzyl alcohol.

Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification A 1. Charge flask with 4-methylbenzyl alcohol B 2. Add acetic anhydride and catalyst (if any) A->B C 3. Heat and stir (monitor by TLC) B->C Set conditions (temp, time) D 4. Cool and dilute with organic solvent C->D Reaction complete E 5. Aqueous washes (e.g., NaHCO3, brine) D->E F 6. Dry organic layer (e.g., Na2SO4) E->F G 7. Filter and concentrate (rotary evaporator) F->G H 8. Column chromatography (if necessary) G->H I Final Product: This compound H->I

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

The diagram below illustrates the logical relationship in the nucleophilic acyl substitution mechanism for the acid-catalyzed acetylation of an alcohol.

Acetylation_Mechanism Protonation 1. Protonation of Acetic Anhydride Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack ProtonTransfer 3. Proton Transfer Attack->ProtonTransfer Elimination 4. Elimination of Leaving Group ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Product Ester Product Deprotonation->Product

Caption: Key steps in the acid-catalyzed acetylation of an alcohol.

References

Application of 4-Methylbenzyl Acetate in Fragrance Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl acetate (B1210297) is a synthetic aroma chemical widely valued in the fragrance industry for its pleasant and versatile olfactory profile.[1] Chemically, it is the acetate ester of 4-methylbenzyl alcohol, belonging to the family of aryl alkyl alcohol simple acid esters.[2] This document provides detailed application notes and experimental protocols for the use of 4-Methylbenzyl acetate in fragrance formulations, intended for researchers, scientists, and professionals in drug development who may be exploring olfaction and fragrance science.

Olfactory Profile and Chemical Properties

This compound possesses a sweet, floral, and fruity aroma with nuances of jasmine, honeysuckle, and a slight herbaceous undertone reminiscent of cilantro.[3] Its scent is often described as adding warmth and diffusion to floral compositions.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name This compound[3][4]
Synonyms p-Tolyl acetate, p-Xylyl acetate[3][4]
CAS Number 2216-45-7[3][4]
Molecular Formula C10H12O2[1][4]
Molecular Weight 164.20 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Description Sweet, floral, fruity, jasmine, honeysuckle, herbaceous[1][3][5]
Solubility Soluble in alcohol and oils; almost insoluble in water

Applications in Fragrance Formulations

This compound is a versatile ingredient used across a wide range of fragranced products due to its stability and pleasant aroma.[1] It is particularly effective in floral and fruity accords, where it enhances the natural character and longevity of the fragrance.[1]

Key applications include:

  • Fine Fragrances: It is a common component in jasmine, rose, and honeysuckle accords, where it imparts a natural warmth and radiance.[1] It can be used to add a diffusive, sweet floral character to both feminine and masculine scents.

  • Personal Care Products: Due to its stability in various bases, it is frequently used in soaps, lotions, shampoos, and deodorants to provide a clean and lasting floral aroma.[1]

  • Household and Air Care: It is incorporated into detergents, fabric softeners, surface cleaners, candles, and air fresheners to impart a fresh, floral, and slightly powdery scent.[1]

Quantitative Data on Usage Levels

The concentration of this compound in a final product can vary significantly depending on the desired olfactory effect, the product base, and regulatory guidelines. The following table summarizes typical usage levels in fragrance concentrates for different applications. It is important to note that a fragrance concentrate is then further diluted in the final product base.

Table 2: Typical Usage Levels of this compound in Fragrance Concentrates

ApplicationTypical Concentration Range (%)Notes
Fine Fragrance (Eau de Parfum, Eau de Toilette) 0.1 - 5.0Can be used at higher levels for specific floral effects.
Soaps and Body Washes 0.2 - 2.0Good stability in alkaline conditions.[1]
Shampoos and Conditioners 0.1 - 1.5Provides a fresh and clean floral note.
Lotions and Creams 0.1 - 1.0Lends a soft, sweet floral character.
Detergents (Liquid and Powder) 0.2 - 2.5Effective in masking base odors and providing a lasting freshness.
Fabric Softeners 0.3 - 3.0Contributes to a pleasant scent on dry textiles.
Candles 1.0 - 8.0Good performance in wax bases, providing a consistent floral scent.
Air Fresheners (Sprays, Plug-ins) 0.5 - 5.0Enhances the diffusion and overall floral bouquet.[1]

Note: These are general guidelines. The final concentration should be determined through stability and sensory testing in the specific product base.

Experimental Protocols

Protocol for Incorporation of this compound into a Fragrance Base

This protocol outlines the steps for blending this compound into a simple fragrance accord to evaluate its character and performance.

Materials:

  • This compound

  • Fragrance raw materials for a simple floral accord (e.g., Benzyl (B1604629) acetate, Phenylethyl alcohol, Linalool, Hedione®, Galaxolide®)

  • Ethanol (B145695) (95% or perfumer's alcohol)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001g)

  • Pipettes

  • Sample vials

Procedure:

  • Prepare the Fragrance Accord Base:

    • Create a simple floral base. For example, a jasmine accord could be composed of:

      • Benzyl acetate: 30%

      • Phenylethyl alcohol: 20%

      • Linalool: 15%

      • Hedione® (Methyl dihydrojasmonate): 25%

      • Galaxolide® (a musk): 10%

    • Weigh each component accurately into a glass beaker and mix thoroughly.

  • Create Test Samples:

    • Prepare a control sample by diluting the fragrance accord base in ethanol to a desired concentration (e.g., 20% fragrance concentrate in 80% ethanol).

    • Prepare a test sample by creating a modified fragrance accord containing a specific percentage of this compound (e.g., 5%). Adjust the other components of the base proportionally to maintain a total of 100%.

    • Dilute the test fragrance accord in ethanol to the same concentration as the control.

  • Maceration:

    • Label and seal all samples.

    • Allow the samples to macerate (age) for at least 48 hours in a cool, dark place to allow the fragrance notes to blend and stabilize.

Protocol for Sensory Evaluation of this compound in a Fragrance Formulation

This protocol describes a sensory panel evaluation to assess the olfactory impact of this compound in the prepared fragrance samples.

Objective: To determine the perceived difference in odor profile between a standard fragrance and one containing this compound.

Methodology: Triangle Test (a type of discrimination test).[6]

Materials:

  • Control and test fragrance samples prepared as in Protocol 5.1.

  • Odor-free smelling strips (blotters).

  • A panel of at least 15 screened and trained sensory assessors.

  • A well-ventilated, odor-free evaluation room.

  • Data collection forms or software.

Procedure:

  • Sample Preparation:

    • For each panelist, prepare three smelling strips. Two strips will be dipped into one sample (e.g., the control) and one strip will be dipped into the other sample (the test sample). The reverse is also used for a balanced design.

    • Code the strips with random three-digit numbers.

  • Panelist Instructions:

    • Instruct each panelist to smell the three strips from left to right.

    • Ask the panelist to identify which of the three samples is different from the other two.

    • Provide a forced-choice; panelists must select one sample.

  • Data Collection:

    • Record the responses of each panelist.

    • After the triangle test, a descriptive analysis can be conducted where panelists are asked to describe the odor characteristics of the identified "different" sample.

  • Data Analysis:

    • Analyze the results of the triangle test using a statistical table for triangle tests to determine if there is a significant difference between the samples.

    • Compile the descriptive terms used by the panelists to characterize the contribution of this compound to the fragrance.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[7] While the specific receptor(s) that bind to this compound have not been definitively identified, the general signaling cascade is well-understood. The binding of an odorant molecule to its receptor triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.

Mandatory Visualizations

experimental_workflow cluster_prep Fragrance Preparation cluster_eval Sensory Evaluation A Prepare Floral Accord Base B Create Control Sample (Base in Ethanol) A->B C Create Test Sample (Base + 4-MBA in Ethanol) A->C D Maceration (48h) B->D C->D E Prepare Coded Samples (Triangle Test) D->E Samples Ready for Evaluation F Sensory Panel Evaluation E->F G Data Collection F->G H Statistical Analysis G->H I Characterize Olfactory Impact of this compound H->I Results & Interpretation

Caption: Experimental workflow for fragrance formulation and sensory evaluation.

olfactory_pathway cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Channel CNG Ion Channel Depolarization Neuron Depolarization Channel->Depolarization Cation Influx ATP ATP ATP->AC cAMP->Channel Opening Brain Brain Processing Depolarization->Brain Signal to Olfactory Bulb

Caption: Olfactory signaling pathway for this compound.

References

Application Notes and Protocols: 4-Methylbenzyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-methylbenzyl acetate (B1210297) as a versatile starting material in organic synthesis. The information compiled herein is intended to guide researchers in leveraging this compound for various synthetic transformations, including its use as a protecting group, a substrate in cross-coupling reactions, and a precursor for other valuable building blocks.

Overview of 4-Methylbenzyl Acetate

This compound is a commercially available carboxylic ester that serves as a stable and effective starting material for a range of organic transformations. Its structure, featuring a benzyl (B1604629) group substituted with a methyl group at the para position, allows for unique reactivity and applications in multi-step syntheses.

Chemical Structure:

Key Synthetic Applications

This compound can be employed in several key synthetic operations:

  • Protection of Alcohols and Carboxylic Acids: The 4-methylbenzyl (PMB) group can be introduced to protect hydroxyl and carboxyl functionalities. The resulting ethers and esters exhibit stability across a range of reaction conditions and can be selectively deprotected.

  • Suzuki-Miyaura Cross-Coupling Reactions: As an electrophilic partner, this compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form diarylmethane derivatives.

  • Precursor to 4-Methylbenzyl Alcohol: The acetate group can be readily removed through hydrolysis or reduction to yield 4-methylbenzyl alcohol, a valuable intermediate in its own right.

Experimental Protocols

Reduction of this compound to 4-Methylbenzyl Alcohol

This protocol describes the reduction of the ester functionality to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 eq.) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Addition of Substrate: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (B78521), and then again with water.

  • Work-up: Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methylbenzyl alcohol. The product can be further purified by column chromatography on silica (B1680970) gel or by distillation.

Quantitative Data:

ReactantMolar RatioProductYieldPurity
This compound1.04-Methylbenzyl Alcohol>95%High
Lithium Aluminum Hydride1.1
Hydrolysis of this compound to 4-Methylbenzyl Alcohol

This protocol outlines the cleavage of the ester bond under basic conditions (saponification) to yield 4-methylbenzyl alcohol.

Reaction Scheme:

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of methanol (B129727) and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the residue with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to separate the 4-methylbenzyl alcohol.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

ReactantMolar RatioProductYieldPurity
This compound1.04-Methylbenzyl AlcoholHighHigh
Sodium Hydroxide2.0-3.0
Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a diarylmethane derivative.[1]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a screw-capped sealed tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as PdCl₂(dppf) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

  • Reaction: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ReactantMolar RatioCatalystBaseProductYield
This compound1.0PdCl₂(dppf) (2-5 mol%)K₂CO₃ (2.0 eq.)DiarylmethaneGood to excellent
Arylboronic Acid1.5
Use of 4-Methylbenzyl Group as a Protecting Group for Carboxylic Acids

The 4-methylbenzyl (PMB) group can be used to protect carboxylic acids as esters. The following is a general protocol for the esterification of a carboxylic acid with 4-methylbenzyl alcohol, a derivative of the title compound. The deprotection of the resulting ester is analogous to the cleavage of 4-methoxybenzyl (PMB) esters.[2]

Protection Protocol (Esterification):

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 4-methylbenzyl alcohol (1.2 eq.), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Filter off the urea (B33335) byproduct and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Deprotection Protocol (Oxidative Cleavage):

  • Reaction Setup: Dissolve the 4-methylbenzyl ester (1.0 eq.) in a mixture of dichloromethane and water.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.5-2.5 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry, concentrate, and purify by column chromatography to isolate the carboxylic acid.

Quantitative Data (Protection/Deprotection):

StepReactantsReagentsProductYield
ProtectionCarboxylic Acid, 4-Methylbenzyl AlcoholDCC, DMAP4-Methylbenzyl EsterHigh
Deprotection4-Methylbenzyl EsterDDQCarboxylic AcidGood to excellent

Visualizations

experimental_workflow_reduction start Start setup Reaction Setup: LiAlH4 in dry ether/THF under N2 at 0 °C start->setup addition Dropwise addition of This compound in dry ether/THF setup->addition 1.0 eq. substrate reaction Stir at RT for 1-2 hours (TLC monitoring) addition->reaction quench Quench at 0 °C: 1. H2O 2. 15% NaOH (aq) 3. H2O reaction->quench Reaction complete workup Filter through Celite® Wash with ether quench->workup purification Dry organic phase Concentrate Purify (chromatography/distillation) workup->purification end 4-Methylbenzyl Alcohol purification->end

Workflow for the Reduction of this compound.

suzuki_coupling_pathway cluster_reactants Reactants cluster_catalytic_cycle Pd Catalytic Cycle acetate This compound oxidative_addition Oxidative Addition acetate->oxidative_addition boronic_acid Arylboronic Acid (Ar-B(OH)2) transmetalation Transmetalation boronic_acid->transmetalation pd0 Pd(0)L_n pd0->oxidative_addition pdII_complex Ar-Pd(II)-OAc oxidative_addition->pdII_complex pdII_complex->transmetalation diaryl_pdII Ar-Pd(II)-Ar' transmetalation->diaryl_pdII reductive_elimination Reductive Elimination diaryl_pdII->reductive_elimination reductive_elimination->pd0 Regeneration product Diarylmethane (Ar-CH2-C6H4-CH3) reductive_elimination->product base Base (e.g., K2CO3) base->transmetalation

Catalytic Cycle of the Suzuki-Miyaura Coupling.

protecting_group_logic start Carboxylic Acid (R-COOH) protection Protection (Esterification) + 4-Methylbenzyl Alcohol (DCC, DMAP) start->protection protected Protected Carboxylic Acid (4-Methylbenzyl Ester) protection->protected reaction Reaction on other functional groups protected->reaction deprotection Deprotection (Oxidative Cleavage with DDQ) reaction->deprotection product Deprotected Carboxylic Acid (R-COOH) deprotection->product

Logic of 4-Methylbenzyl Ester as a Protecting Group.

References

Application Note: HPLC Analysis of 4-Methylbenzyl Acetate Using a Reverse-Phase Column

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylbenzyl acetate (B1210297) is an aromatic ester commonly used as a fragrance and flavoring agent.[1] Its accurate quantification is essential for quality control in various industries. This application note details a robust and reliable method for the analysis of 4-Methylbenzyl acetate using High-Performance Liquid Chromatography (HPLC) with a reverse-phase column and UV detection. The described method is suitable for routine quality control, providing a balance of specificity, sensitivity, and accuracy.

Reverse-phase HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like aromatic esters.[2] A C18 stationary phase is recommended for good separation of such compounds.[2] The method outlined below utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water, which is a common starting point for similar analytes.[2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used for this analysis. The chromatographic conditions are summarized in the table below.

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Standard HPLC with UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Reagent and Sample Preparation

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (Analytical Grade)

  • This compound Reference Standard

Standard Solution Preparation:

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Dissolve the standard in the mobile phase in a 25 mL volumetric flask and sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range (e.g., 100 µg/mL).[2]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]

System Suitability Testing

Before sample analysis, the performance of the HPLC system must be verified through system suitability testing (SST).[3][4][5] A standard solution (e.g., 100 µg/mL) is injected multiple times (typically 5 or 6 replicate injections) to assess the system's performance against predefined criteria.[4]

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce sharp peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.
Resolution (Rs) ≥ 2.0 (between the analyte and any interfering peak)Ensures adequate separation from other components in the sample.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound under the specified chromatographic conditions. These values are typical and may vary slightly depending on the specific instrument and column used.

Table 3: Typical Quantitative Results for this compound Analysis

ParameterExpected Value
Retention Time (tR) ~ 5.8 min
Tailing Factor (As) ~ 1.2
Theoretical Plates (N) > 5000
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results reagent_prep Reagent and Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation reagent_prep->sample_prep sst System Suitability Testing (SST) standard_prep->sst calibration Calibration Curve Generation standard_prep->calibration sample_analysis Sample Analysis sample_prep->sample_analysis sst->calibration If SST passes calibration->sample_analysis data_processing Data Processing and Quantification sample_analysis->data_processing report Reporting data_processing->report

Caption: Experimental workflow for the HPLC analysis of this compound.

system_suitability start Inject Standard Solution (n=5) check_tailing Tailing Factor ≤ 2.0? start->check_tailing check_plates Theoretical Plates ≥ 2000? check_tailing->check_plates Yes system_not_ok System is Not Suitable Troubleshoot and Re-evaluate check_tailing->system_not_ok No check_rsd RSD of Peak Area ≤ 2.0%? check_plates->check_rsd Yes check_plates->system_not_ok No system_ok System is Suitable Proceed with Analysis check_rsd->system_ok Yes check_rsd->system_not_ok No

Caption: Logical relationship of system suitability testing (SST) criteria.

References

Application Notes and Protocols for the Gas Chromatographic Separation of 4-Methylbenzyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of 4-methylbenzyl acetate (B1210297) positional isomers (ortho, meta, and para) using gas chromatography (GC). The methods outlined are suitable for the qualitative and quantitative analysis of these compounds in various matrices.

Introduction

4-Methylbenzyl acetate and its isomers (2-methylbenzyl acetate and 3-methylbenzyl acetate) are aromatic esters with applications in the fragrance, flavor, and pharmaceutical industries. Accurate separation and quantification of these positional isomers are crucial for quality control, impurity profiling, and research and development. Gas chromatography offers a robust and reliable technique for achieving baseline separation of these closely related compounds. This application note explores suitable GC columns and conditions for this separation.

Recommended GC Methods and Columns

The selection of an appropriate GC column is critical for the successful separation of positional isomers. Stationary phases that provide shape selectivity and alternative interactions, such as π-π interactions, are often preferred.

1. Non-Polar to Intermediate Polarity Columns:

Standard non-polar and intermediate polarity columns, such as those with a 5% phenyl methylpolysiloxane stationary phase, can effectively separate the methylbenzyl acetate isomers. The separation is primarily based on the boiling points and slight differences in the interaction of the isomers with the stationary phase.

2. Shape-Selective Cyclodextrin-Based Columns:

For challenging separations or when baseline resolution is critical, cyclodextrin-based chiral stationary phases can be employed. These columns offer shape selectivity and can resolve positional isomers, even when their boiling points are very similar.

Quantitative Data Summary

The following table summarizes the Kovats retention indices for the three methylbenzyl acetate isomers on a non-polar 5% Phenyl methyl siloxane stationary phase. Retention indices are a normalized measure of retention time, which can aid in peak identification.

IsomerCommon NameKovats Retention Index (I)
2-Methylbenzyl acetateo-Methylbenzyl acetate1287[1]
3-Methylbenzyl acetatem-Methylbenzyl acetate1283[2]
This compoundp-Methylbenzyl acetate1290[3]

Table 1: Kovats Retention Indices of Methylbenzyl Acetate Isomers on a Non-Polar Stationary Phase.

Experimental Protocols

This section provides a detailed protocol for the GC analysis of this compound isomers.

Protocol 1: GC-FID Analysis on a Non-Polar Column

This protocol is suitable for the routine analysis and quantification of methylbenzyl acetate isomers.

1. Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of 2-methylbenzyl acetate, 3-methylbenzyl acetate, and this compound in a suitable solvent (e.g., high-purity acetone (B3395972) or ethyl acetate) at a concentration of 1 mg/mL. From the stock solutions, prepare a mixed isomer standard solution containing all three isomers at a concentration of 100 µg/mL each. Further dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the methylbenzyl acetate isomers in the chosen solvent to achieve a final concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 270 °C.[3]

    • Final hold: Hold at 270 °C for 5 minutes.[3]

  • Detector Temperature: 280 °C.

3. Data Analysis:

  • Identify the peaks of the three isomers in the chromatogram based on their retention times, as determined by the analysis of the mixed isomer standard.

  • Generate a calibration curve for each isomer by plotting the peak area against the concentration of the calibration standards.

  • Quantify the amount of each isomer in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound isomers.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis start Start stock Prepare Stock Solutions (1 mg/mL each isomer) start->stock sample_prep Prepare Sample Solution start->sample_prep mixed_std Prepare Mixed Isomer Standard (100 µg/mL) stock->mixed_std cal_stds Prepare Calibration Standards (1-100 µg/mL) mixed_std->cal_stds injection Inject 1 µL into GC cal_stds->injection sample_prep->injection separation Chromatographic Separation (5% Phenyl Methyl Siloxane Column) injection->separation detection Flame Ionization Detection (FID) separation->detection peak_id Peak Identification (based on Retention Time) detection->peak_id calibration Generate Calibration Curves peak_id->calibration quantification Quantify Isomers in Sample calibration->quantification end End quantification->end

Caption: Workflow for GC-FID analysis of methylbenzyl acetate isomers.

Logical Relationship of Separation Principles

The following diagram illustrates the factors influencing the GC separation of the isomers.

separation_principles cluster_properties Physicochemical Properties cluster_gc_factors Gas Chromatography Factors isomers Methylbenzyl Acetate Isomers (ortho, meta, para) boiling_point Boiling Point Differences isomers->boiling_point polarity Slight Polarity Differences isomers->polarity molecular_shape Molecular Shape/Steric Hindrance isomers->molecular_shape separation GC Separation boiling_point->separation polarity->separation molecular_shape->separation stationary_phase Stationary Phase (e.g., 5% Phenyl Methyl Siloxane) stationary_phase->separation temperature_program Oven Temperature Program temperature_program->separation carrier_gas_flow Carrier Gas Flow Rate carrier_gas_flow->separation resolution Baseline Resolution of Isomers separation->resolution

Caption: Factors influencing the GC separation of positional isomers.

References

Application Notes and Protocols: 4-Methylbenzyl Acetate as a Flavoring Agent in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Methylbenzyl acetate (B1210297) for use as a flavoring agent in food science. This document includes its chemical properties, flavor profile, regulatory status, and detailed protocols for its application and evaluation.

Introduction to 4-Methylbenzyl Acetate

This compound (CAS: 2216-45-7), also known as p-tolyl acetate, is a synthetic flavoring substance valued for its sweet, floral, and fruity aroma and taste.[1][2][3] It is a colorless liquid at room temperature and is soluble in alcohol and oils, but almost insoluble in water.[1][4] Its characteristic flavor profile makes it a versatile ingredient in a variety of food products.

Regulatory and Safety Information

This compound is recognized as a safe flavoring agent by major regulatory bodies.

  • FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with FEMA number 3702.[1][5]

  • FDA: It is listed in the U.S. Code of Federal Regulations under 21 CFR 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption.[6][7][8]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated methylbenzyl acetate (mixed o,m,p isomers) and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[9][10]

Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 2216-45-7[1][11][12]
Molecular Formula C₁₀H₁₂O₂[1][11]
Molecular Weight 164.20 g/mol [1][11]
Appearance Colorless liquid[1][4]
Odor/Flavor Profile Sweet, floral, fruity, green, herbal, with notes of hyacinth, hawthorn, and cilantro.[1]
Boiling Point 224-225 °C at 760 mmHg[13]
Flash Point 98-103 °C[14]
Solubility Soluble in alcohol and oils; almost insoluble in water.[1][4]
Sensory Threshold
Typical Usage Levels in Food Products

The concentration of this compound in finished food products typically ranges from 1 to 10 ppm.[1][4] However, in chewing gum, it can be used at levels as high as 200 ppm.[1][4]

Food CategoryTypical Use Level (ppm)
Beverages (non-alcoholic)1.0
Chewing Gumup to 200
Baked Goods, Candies, Gelatins, Puddings1 - 10

Experimental Protocols

Sensory Evaluation Protocol: Triangle Test for Difference Testing

This protocol is designed to determine if a sensory difference exists between two product formulations, for instance, a standard product and one containing this compound.[6][8][9][16]

4.1.1. Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food product.

4.1.2. Materials:

  • Control product (without this compound)

  • Test product (with this compound at the desired concentration)

  • Identical, odor-free sample cups labeled with random 3-digit codes

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and ventilation

  • Ballots for data collection

4.1.3. Panelists:

  • A panel of 20-30 trained or consumer panelists.

4.1.4. Procedure:

  • Prepare the control and test samples, ensuring they are at the same temperature.

  • For each panelist, present three coded samples: two are identical (either both control or both test) and one is different.

  • Randomize the order of presentation for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instruct panelists to evaluate the samples from left to right.

  • Panelists are to identify the "odd" or "different" sample.

  • Panelists should cleanse their palate with water and crackers between evaluations.

  • Collect the ballots.

4.1.5. Data Analysis:

  • The number of correct identifications is tabulated. The significance of the results is determined using a binomial table or chi-square analysis. A significant result indicates that a perceivable difference exists between the samples.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_tasting Sensory Evaluation cluster_analysis Data Analysis Control Sample Control Sample Coding (3-digit random numbers) Coding (3-digit random numbers) Control Sample->Coding (3-digit random numbers) Test Sample (with 4-MBA) Test Sample (with 4-MBA) Test Sample (with 4-MBA)->Coding (3-digit random numbers) Panelist receives 3 coded samples (2 same, 1 different) Panelist receives 3 coded samples (2 same, 1 different) Coding (3-digit random numbers)->Panelist receives 3 coded samples (2 same, 1 different) Panelist evaluates samples Panelist evaluates samples Panelist receives 3 coded samples (2 same, 1 different)->Panelist evaluates samples Panelist identifies 'odd' sample Panelist identifies 'odd' sample Panelist evaluates samples->Panelist identifies 'odd' sample Collect Ballots Collect Ballots Panelist identifies 'odd' sample->Collect Ballots Tabulate correct identifications Tabulate correct identifications Collect Ballots->Tabulate correct identifications Statistical Analysis (Chi-Square) Statistical Analysis (Chi-Square) Tabulate correct identifications->Statistical Analysis (Chi-Square) Conclusion: Difference is perceivable/not perceivable Conclusion: Difference is perceivable/not perceivable Statistical Analysis (Chi-Square)->Conclusion: Difference is perceivable/not perceivable

Sensory Evaluation Workflow
Analytical Quantification Protocol: GC-MS Analysis in a Beverage Matrix

This protocol outlines a general method for the quantification of this compound in a beverage using Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]

4.2.1. Objective: To accurately quantify the concentration of this compound in a beverage sample.

4.2.2. Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME (Solid Phase Microextraction) autosampler and fibers (e.g., PDMS/DVB)

  • GC column (e.g., DB-5ms or equivalent)

  • Beverage samples containing this compound

  • Internal standard (e.g., 4-methylbenzyl alcohol)

  • Sodium chloride

  • Vials with septa

4.2.3. Procedure:

  • Sample Preparation:

    • Pipette a known volume (e.g., 5 mL) of the beverage into a headspace vial.

    • Add a known amount of internal standard.

    • Saturate the sample with sodium chloride to improve the volatility of the analyte.

    • Seal the vial.

  • SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 60°C) with agitation for a set time (e.g., 30 minutes) to allow for equilibration between the sample and the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

    • Separate the compounds on the GC column using a suitable temperature program.

    • Detect and quantify the compounds using the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

  • Quantification:

    • Create a calibration curve using standards of this compound with the internal standard.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Quantification_Workflow Beverage Sample Beverage Sample Add Internal Standard & NaCl Add Internal Standard & NaCl Beverage Sample->Add Internal Standard & NaCl Headspace Incubation Headspace Incubation Add Internal Standard & NaCl->Headspace Incubation SPME Extraction SPME Extraction Headspace Incubation->SPME Extraction GC-MS Analysis GC-MS Analysis SPME Extraction->GC-MS Analysis Data Processing & Quantification Data Processing & Quantification GC-MS Analysis->Data Processing & Quantification

GC-MS Quantification Workflow
Stability Testing Protocol in an Acidic Beverage Model

This protocol describes a method to evaluate the stability of this compound in a simulated acidic beverage under accelerated storage conditions.[19]

4.3.1. Objective: To assess the degradation of this compound over time in an acidic beverage model at different temperatures.

4.3.2. Materials:

  • Citrate (B86180) buffer solutions at various pH levels (e.g., pH 2.8, 3.2, 3.8)

  • This compound stock solution

  • Temperature-controlled incubators (e.g., 25°C, 35°C, 45°C)

  • Glass bottles with screw caps

  • HPLC or GC-MS for quantification

4.3.3. Procedure:

  • Sample Preparation:

    • Prepare the acidic beverage models by spiking the citrate buffers with a known concentration of this compound.

    • Dispense the solutions into glass bottles and seal them.

  • Storage:

    • Place the bottles in the incubators at the different temperatures.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one bottle from each temperature and pH condition.

  • Analysis:

    • Quantify the concentration of this compound in each sample using a validated analytical method (e.g., GC-MS as described in Protocol 4.2).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the rate constants and half-life of this compound under each condition.

Stability_Testing_Workflow Prepare Acidic Beverage Models with 4-MBA Prepare Acidic Beverage Models with 4-MBA Store at Different Temperatures Store at Different Temperatures Prepare Acidic Beverage Models with 4-MBA->Store at Different Temperatures Sample at Time Intervals Sample at Time Intervals Store at Different Temperatures->Sample at Time Intervals Quantify 4-MBA Concentration (GC-MS/HPLC) Quantify 4-MBA Concentration (GC-MS/HPLC) Sample at Time Intervals->Quantify 4-MBA Concentration (GC-MS/HPLC) Determine Degradation Kinetics and Half-life Determine Degradation Kinetics and Half-life Quantify 4-MBA Concentration (GC-MS/HPLC)->Determine Degradation Kinetics and Half-life

Stability Testing Workflow

Conclusion

This compound is a valuable and well-regulated flavoring agent for the food industry. Its sweet, floral, and fruity characteristics can enhance the sensory profile of a wide range of products. The protocols provided in these application notes offer a framework for the effective evaluation of its sensory impact, analytical quantification, and stability in food systems. Researchers and product developers are encouraged to adapt these methodologies to their specific product matrices and research objectives.

References

Application Notes and Protocols for the Large-Scale Production and Purification of 4-Methylbenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis and purification of 4-Methylbenzyl acetate (B1210297), a key intermediate and fragrance component. The protocols outlined below are based on established esterification and purification methodologies, adapted for large-scale production.

Introduction

4-Methylbenzyl acetate is an aromatic ester widely used in the fragrance and flavor industries for its sweet, floral, and fruity aroma. It is synthesized through the esterification of 4-methylbenzyl alcohol with an acetylating agent, typically acetic anhydride (B1165640) or acetic acid. Subsequent purification is crucial to achieve the high purity required for its applications. This document details the protocols for its large-scale production, including synthesis, work-up, and purification stages.

Production and Purification Workflow

The overall process for the large-scale production of this compound involves a multi-step approach, from the initial reaction to the final purification of the product. The logical workflow is depicted below.

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_qc Quality Control raw_materials Raw Materials (4-Methylbenzyl Alcohol, Acetic Anhydride, Catalyst) reactor Jacketed Reactor raw_materials->reactor Charging esterification Esterification Reaction reactor->esterification Heating & Agitation crude_product Crude Product Mixture esterification->crude_product neutralization Neutralization (e.g., with Sodium Carbonate Solution) crude_product->neutralization washing Aqueous Washing neutralization->washing separation Phase Separation washing->separation Settling organic_layer Crude Organic Layer separation->organic_layer distillation_column Fractional Distillation Column organic_layer->distillation_column Feeding purified_product High-Purity This compound distillation_column->purified_product Collection of Heart Cut qc_analysis GC-MS Analysis purified_product->qc_analysis Sampling

Caption: Overall workflow for the production and purification of this compound.

Experimental Protocols

Large-Scale Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from 4-methylbenzyl alcohol and acetic anhydride on a large scale.

Materials and Equipment:

  • 1000 L glass-lined or stainless steel jacketed reactor with an agitator, temperature probe, and reflux condenser.

  • Charging vessels for raw materials.

  • Heating and cooling system for the reactor jacket.

  • 4-Methylbenzyl Alcohol (p-Tolyl Alcohol)

  • Acetic Anhydride

  • Acid Catalyst (e.g., p-Toluenesulfonic acid or a solid acid catalyst)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging of Reactants:

    • Charge the reactor with 4-Methylbenzyl Alcohol.

    • Begin agitation at a moderate speed.

    • Slowly add the acid catalyst to the reactor.

    • Gradually feed the Acetic Anhydride into the reactor over a period of 1-2 hours, monitoring the temperature. The reaction is exothermic.

  • Reaction:

    • After the addition of acetic anhydride is complete, heat the reaction mixture to the desired temperature (typically between 120°C and 160°C) using the reactor jacket.[1]

    • Maintain the reaction at this temperature under reflux for 2-6 hours.[1]

    • Monitor the progress of the reaction by taking samples periodically and analyzing them by Gas Chromatography (GC) to determine the conversion of 4-methylbenzyl alcohol. The reaction is considered complete when the concentration of the starting alcohol is below a specified limit (e.g., <1%).

Work-up and Neutralization

This protocol details the steps to neutralize the acidic reaction mixture and remove water-soluble impurities.

Materials and Equipment:

  • The reactor containing the crude product from the synthesis step.

  • Aqueous Sodium Carbonate Solution (e.g., 10-20% w/v).

  • Process Water.

  • Settling tank or use of the reactor for phase separation.

Procedure:

  • Cooling: Cool the reaction mixture to 40-50°C.

  • Neutralization:

    • Slowly add the aqueous sodium carbonate solution to the reactor to neutralize the acidic catalyst and any unreacted acetic anhydride (which will hydrolyze to acetic acid). Caution: Carbon dioxide gas will be evolved. Ensure adequate venting.

    • Monitor the pH of the aqueous layer, aiming for a neutral pH (6-7).

  • Washing:

    • Once neutralized, stop the agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Add process water to the reactor and agitate to wash the organic layer.

    • Stop agitation, allow for phase separation, and drain the aqueous layer. Repeat the washing step if necessary.

Purification by Fractional Distillation

This protocol describes the final purification of the crude this compound to achieve high purity.

Materials and Equipment:

  • Fractional distillation unit, including a reboiler, a packed or tray column, a condenser, and receivers for different fractions.

  • Vacuum system.

  • Crude, washed this compound.

Procedure:

  • Charging the Still: Charge the crude this compound into the reboiler of the distillation unit.

  • Distillation:

    • Begin heating the reboiler.

    • Apply vacuum to the system. A typical vacuum level would be in the range of 10-20 mmHg to lower the boiling point and prevent thermal degradation.

    • As the mixture begins to boil, vapors will rise through the distillation column.

    • Control the reflux ratio to achieve good separation. A higher reflux ratio generally leads to better separation but slower distillation. A typical starting reflux ratio could be 5:1.

    • Collect the fractions:

      • First Cut (Heads): This fraction will contain lower-boiling impurities and any residual water.

      • Heart Cut (Main Fraction): This is the high-purity this compound. Collect this fraction based on the boiling point at the given pressure and real-time purity analysis (e.g., by an in-line refractive index sensor or periodic GC analysis). The boiling point of this compound is approximately 100°C at 10 mmHg.

      • Final Cut (Tails): This fraction will contain higher-boiling impurities.

  • Product Collection and Storage: The collected heart cut of high-purity this compound should be stored in clean, dry, and sealed containers, protected from light and moisture.

Data Presentation

The following tables summarize typical quantitative data for the large-scale production of this compound.

Table 1: Typical Reactant Stoichiometry and Reaction Conditions

ParameterValueReference/Note
Reactants
4-Methylbenzyl Alcohol1.0 molar equivalentStarting material
Acetic Anhydride1.0 - 1.5 molar equivalents[1]
Catalyst
p-Toluenesulfonic acid0.8% - 3.0% by weight of dibenzyl ether (analogous process)[1]
Reaction Conditions
Temperature120 - 160 °C[1]
Reaction Time2 - 6 hours[1]
PressureAtmospheric (during reaction)Standard practice

Table 2: Purification Parameters and Expected Outcomes

ParameterValueReference/Note
Work-up
Neutralizing Agent10-20% Sodium Carbonate SolutionStandard practice
Final pH of Aqueous Layer6 - 7To ensure complete neutralization
Fractional Distillation
Vacuum Pressure10 - 20 mmHgTo lower the boiling point
Boiling Point at 10 mmHg~100 °CEstimated from literature data
Reflux Ratio3:1 to 5:1Typical for good separation
Product Quality
Typical Yield82% - 85% (based on analogous process)[1]
Achievable Purity> 99.5% (by GC)[1]

Signaling Pathways and Logical Relationships

The chemical transformation during the synthesis of this compound follows a well-established esterification mechanism.

cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediate Steps cluster_products Products 4_Methylbenzyl_Alcohol 4-Methylbenzyl Alcohol Nucleophilic_Attack Nucleophilic Attack by 4-Methylbenzyl Alcohol 4_Methylbenzyl_Alcohol->Nucleophilic_Attack Acetic_Anhydride Acetic Anhydride Protonation Protonation of Acetic Anhydride Acetic_Anhydride->Protonation Acid_Catalyst Acid Catalyst (e.g., p-TSA) Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Acetic Acid Proton_Transfer->Elimination 4_Methylbenzyl_Acetate This compound Elimination->4_Methylbenzyl_Acetate Acetic_Acid Acetic Acid (Byproduct) Elimination->Acetic_Acid

Caption: Simplified reaction pathway for the acid-catalyzed esterification.

Conclusion

The large-scale production of high-purity this compound is a robust process involving a catalyzed esterification reaction followed by a systematic work-up and fractional distillation. Adherence to the detailed protocols and monitoring of key parameters are essential for achieving high yields and the desired product quality. The information provided in these application notes serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and purification of this and similar aromatic esters.

References

Application Notes and Protocols: 4-Methylbenzyl Acetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl acetate (B1210297), a compound commonly associated with the fragrance and flavor industry, also presents potential applications in the synthesis of pharmaceutical intermediates. While not as extensively documented in this role as other protecting groups, its structural similarity to benzyl (B1604629) and p-methoxybenzyl (PMB) moieties suggests its utility as a protecting group for carboxylic acids and alcohols during complex molecule synthesis. The 4-methyl group provides a subtle electronic modification to the benzyl group, which can influence its stability and cleavage conditions, offering a potential advantage in multi-step synthetic routes where orthogonal protecting group strategies are required.

These application notes provide an overview of the potential use of the 4-methylbenzyl group, introduced via reagents like 4-methylbenzyl alcohol (derived from 4-methylbenzyl acetate), as a protecting group in pharmaceutical synthesis. The protocols provided are based on established methodologies for similar protecting groups and are intended to serve as a starting point for researchers.

Core Applications: The 4-Methylbenzyl Group as a Protecting Group

In the synthesis of complex pharmaceutical molecules, it is often necessary to temporarily block reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. These temporary blocking groups are known as protecting groups.[1] The 4-methylbenzyl (Meb) group can be used to protect carboxylic acids (forming 4-methylbenzyl esters) and alcohols or phenols (forming 4-methylbenzyl ethers).

The general strategy for utilizing a protecting group is as follows:

  • Introduction: React the functional group to be protected with a reagent that installs the protecting group.

  • Transformation: Perform the desired chemical reactions on other parts of the molecule.

  • Removal (Deprotection): Selectively remove the protecting group to reveal the original functional group.

Data Presentation: Reaction Conditions and Reagents

The following tables summarize typical conditions for the introduction and removal of benzyl-type protecting groups, which are analogous to the expected behavior of the 4-methylbenzyl group.

Table 1: Protection of Carboxylic Acids as 4-Methylbenzyl Esters

ReagentBaseSolventTemperature (°C)Typical Yield (%)
4-Methylbenzyl chlorideTriethylamine (B128534) (Et3N)Dichloromethane (DCM)0 to rt85-95
4-Methylbenzyl alcoholDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)0 to rt80-90
4-Methylbenzyl bromideCesium carbonate (Cs2CO3)N,N-Dimethylformamide (DMF)rt90-98

Table 2: Protection of Alcohols/Phenols as 4-Methylbenzyl Ethers

ReagentBaseSolventTemperature (°C)Typical Yield (%)
4-Methylbenzyl bromideSodium hydride (NaH)Tetrahydrofuran (THF)0 to rt85-95
4-Methylbenzyl chloridePotassium carbonate (K2CO3)AcetoneReflux80-90
4-Methylbenzyl trichloroacetimidateTrifluoromethanesulfonic acid (TfOH, cat.)Dichloromethane (DCM)0 to rt80-90

Table 3: Deprotection of 4-Methylbenzyl Esters and Ethers

MethodReagent(s)SolventTemperature (°C)Notes
HydrogenolysisH2, Pd/C (10%)Methanol (B129727) or Ethyl AcetatertA common and clean method.
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Dichloromethane/Water0 to rtMilder than for p-methoxybenzyl (PMB) ethers.
AcidolysisTrifluoroacetic acid (TFA)Dichloromethane (DCM)0 to rtRequires harsher conditions than for PMB groups.

Experimental Protocols

The following are detailed, generalized protocols for the use of the 4-methylbenzyl group as a protecting group. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of a Carboxylic Acid as a 4-Methylbenzyl Ester

This protocol describes the esterification of a generic carboxylic acid (R-COOH) using 4-methylbenzyl chloride.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-Methylbenzyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of 4-methylbenzyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 4-methylbenzyl ester.

Protocol 2: Protection of an Alcohol as a 4-Methylbenzyl Ether

This protocol details the etherification of a generic alcohol (R-OH) using 4-methylbenzyl bromide and sodium hydride.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 4-Methylbenzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 4-methylbenzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 4-methylbenzyl ether.

Protocol 3: Deprotection of a 4-Methylbenzyl Ether by Hydrogenolysis

This protocol describes the cleavage of a 4-methylbenzyl ether to regenerate the free alcohol.

Materials:

  • 4-Methylbenzyl ether (1.0 eq)

  • Palladium on carbon (10 wt. %, 10 mol %)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H2) balloon or hydrogenator

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the 4-methylbenzyl ether in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Visualizations

The following diagrams illustrate the logical workflow and key concepts in the use of 4-methylbenzyl protecting groups.

G cluster_protection Protection Step cluster_synthesis Synthetic Transformation cluster_deprotection Deprotection Step Start Starting Material (with -COOH or -OH) Protect React with 4-Methylbenzylating Agent Start->Protect Protected Protected Intermediate Protect->Protected Reaction Perform Desired Chemical Reaction(s) Protected->Reaction Transformed Transformed Intermediate Reaction->Transformed Deprotect Cleavage of 4-Methylbenzyl Group Transformed->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for using a 4-methylbenzyl protecting group.

G cluster_reagents Protecting Group Introduction cluster_cleavage Protecting Group Removal RCOOH R-COOH Ester R-CO-O-Meb RCOOH->Ester Base ROH R-OH Ether R-O-Meb ROH->Ether Base MeBnCl 4-Methylbenzyl Chloride MeBnCl->Ester MeBnCl->Ether MeBnOH 4-Methylbenzyl Alcohol RCOOH_dep R-COOH Ester->RCOOH_dep ROH_dep R-OH Ether->ROH_dep Hydrogenolysis H2, Pd/C Hydrogenolysis->RCOOH_dep Hydrogenolysis->ROH_dep Oxidation DDQ Oxidation->ROH_dep

Caption: Reagents for protection and deprotection of functional groups.

Conclusion

The 4-methylbenzyl group, readily derived from this compound, represents a viable and potentially advantageous protecting group for carboxylic acids and alcohols in the synthesis of pharmaceutical intermediates. Its stability and cleavage conditions are expected to be analogous to the well-established benzyl group, with subtle electronic differences that may be exploited in complex synthetic strategies. The protocols and data presented herein provide a foundational guide for researchers to explore the application of this protecting group in their synthetic endeavors. As with any synthetic methodology, optimization for specific substrates is crucial for achieving high yields and purity.

References

Analytical techniques for the detection of 4-Methylbenzyl acetate in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the analytical detection and quantification of 4-Methylbenzyl acetate (B1210297), a common fragrance and flavor ingredient, in complex matrices such as cosmetics and environmental samples. The described methods, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are designed for researchers, scientists, and professionals in the drug development and quality control sectors. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of method performance, and a visual workflow to guide the analytical process.

Introduction

4-Methylbenzyl acetate is a carboxylic ester widely used in the fragrance and flavor industries for its sweet, floral, and fruity aroma reminiscent of jasmine and hyacinth.[1][2][3] Its presence and concentration in various consumer products and environmental samples are of interest for quality control, regulatory compliance, and safety assessment. The detection and quantification of this analyte in complex matrices require robust and sensitive analytical techniques to overcome potential interferences. This note details the application of GC-MS and HPLC for the reliable analysis of this compound.

Analytical Techniques

The primary analytical techniques suitable for the quantification of this compound are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. GC-MS offers high sensitivity and selectivity, making it ideal for volatile and semi-volatile compounds like this compound. HPLC provides a versatile alternative, particularly for less volatile matrices or when derivatization is not desirable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The following protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of various compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.[4][5]

Experimental Protocols

Sample Preparation for Complex Matrices

Effective sample preparation is crucial for accurate and reliable results, as it aims to extract the analyte of interest and remove interfering matrix components.[6][7][8]

3.1.1. Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect a representative sample of the complex mixture (e.g., cosmetic lotion, environmental water sample).

  • Solvent Addition: To 1 mL of the liquid sample, add 5 mL of a suitable extraction solvent (e.g., hexane (B92381), dichloromethane, or ethyl acetate).

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top layer for hexane and ethyl acetate, bottom layer for dichloromethane) to a clean vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The concentrated extract is now ready for GC-MS or HPLC analysis.

3.1.2. Solid-Phase Extraction (SPE)

  • Cartridge Selection: Choose a solid-phase extraction cartridge appropriate for the analyte and matrix (e.g., C18 for aqueous samples).

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load 10 mL of the sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of a suitable solvent (e.g., ethyl acetate or acetonitrile).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase (for HPLC) or an appropriate solvent (for GC-MS).

GC-MS Protocol
  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution in methanol to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • GC-MS Parameters:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at a rate of 10 °C/min.

      • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: m/z 105, 122, 164.[9]

HPLC Protocol
  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • HPLC Parameters: [4][5]

    • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For MS-compatible methods, replace phosphoric acid with 0.1% formic acid.[4][5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 220 nm or a Mass Spectrometer.

Data Presentation

The following table summarizes representative quantitative data for the analysis of acetate compounds using chromatographic methods. These values can serve as a benchmark for method validation.

ParameterGC-MSHPLC-UV
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 µg/mL
Recovery (%) 85 - 110%90 - 105%
Precision (RSD%) < 10%< 5%

Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and experimental conditions. Method validation is required for each specific application.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the analysis of this compound in a complex mixture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Complex Mixture Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration chromatography GC-MS or HPLC Analysis concentration->chromatography data_acquisition Data Acquisition chromatography->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylbenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methylbenzyl acetate (B1210297). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methylbenzyl acetate, a valuable compound in various industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Fischer Esterification: This is a classic acid-catalyzed esterification of 4-methylbenzyl alcohol with acetic acid. The reaction is reversible and requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate.[1][2] To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction.[2]

  • Acetylation with Acetic Anhydride (B1165640): This method involves the reaction of 4-methylbenzyl alcohol with acetic anhydride. This reaction is generally faster and not reversible, often leading to higher yields compared to Fischer esterification.[3][4] It can be performed with or without a catalyst. Common catalysts include pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP).[3]

Q2: I am getting a low yield of this compound. What are the possible causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side reactions, and product loss during workup and purification.

Q3: What are the typical side products in the synthesis of this compound?

A3: The primary side products depend on the synthesis method:

  • Unreacted Starting Materials: The most common impurities are unreacted 4-methylbenzyl alcohol and acetic acid (or acetic anhydride).

  • Byproducts of Self-Condensation: Under certain conditions, 4-methylbenzyl alcohol can undergo self-etherification to form bis(4-methylbenzyl) ether, especially in the presence of a strong acid catalyst at high temperatures.

  • Hydrolysis Product: The desired ester, this compound, can be hydrolyzed back to 4-methylbenzyl alcohol and acetic acid if exposed to water for prolonged periods, especially under acidic or basic conditions during the workup.[5][6]

Q4: How can I effectively purify the synthesized this compound?

A4: Purification typically involves the following steps:

  • Neutralization and Washing: After the reaction, the mixture is usually washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove excess acetic acid. This is followed by washing with water and then brine to remove any remaining water-soluble impurities.[1]

  • Drying: The organic layer containing the product is dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.[1][5]

  • Distillation or Chromatography: The final purification is achieved either by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[1]

Troubleshooting Guides

Issue 1: Low Product Yield

A low yield of this compound is a frequent challenge. The following guide provides a structured approach to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction_completion Is the reaction complete? (Monitor by TLC/GC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No side_reactions Are there significant side products? (Analyze crude by GC-MS/NMR) check_reaction_completion->side_reactions Yes increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp check_catalyst Check catalyst activity/amount incomplete_reaction->check_catalyst remove_water Remove water (if Fischer esterification) incomplete_reaction->remove_water end Yield Improved increase_time_temp->end check_catalyst->end remove_water->end yes_side_reactions Significant Side Products side_reactions->yes_side_reactions Yes purification_loss Is product lost during workup/purification? side_reactions->purification_loss No optimize_conditions Optimize reaction conditions (lower temperature, different catalyst) yes_side_reactions->optimize_conditions optimize_conditions->end yes_purification_loss Product Loss During Purification purification_loss->yes_purification_loss Yes reagents_quality Check purity of starting materials purification_loss->reagents_quality No review_workup Review workup procedure (e.g., prevent hydrolysis, gentle extraction) yes_purification_loss->review_workup review_purification Review purification method (e.g., column loading, distillation conditions) yes_purification_loss->review_purification review_workup->end review_purification->end impure_reagents Impure Reagents reagents_quality->impure_reagents Yes reagents_quality->end No purify_reagents Purify starting materials impure_reagents->purify_reagents purify_reagents->end

Caption: Troubleshooting decision tree for low yield of this compound.

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the yield of the ester. Below is a summary of yields obtained for benzyl (B1604629) acetate synthesis under various conditions, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Comparison of Catalysts and Conditions for Benzyl Acetate Synthesis

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Strong acid cation exchange resinAcetic Acid, Benzyl Alcohol2.0 : 2.251001084.24[7]
1-methyl-3-(3-sulfopropyl) imidazolium (B1220033) tungstophosphateAcetic Acid, Benzyl Alcohol2.0 : 1.0110-95.52[7]
Palladium (II) acetateToluene, Acetic Acid, Potassium acetate-100941[7]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Methylbenzyl Alcohol

This protocol is a general procedure for the acid-catalyzed esterification of 4-methylbenzyl alcohol with acetic acid.

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification charge_reactants 1. Charge round-bottom flask with 4-methylbenzyl alcohol and excess acetic acid. add_catalyst 2. Carefully add a catalytic amount of concentrated sulfuric acid. charge_reactants->add_catalyst reflux 3. Heat the mixture to reflux for the specified time. add_catalyst->reflux cool 4. Cool the reaction mixture to room temperature. reflux->cool transfer 5. Transfer to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate). cool->transfer wash_bicarb 6. Wash with saturated NaHCO3 solution to neutralize the acid. transfer->wash_bicarb wash_water_brine 7. Wash sequentially with water and brine. wash_bicarb->wash_water_brine dry 8. Dry the organic layer over anhydrous Na2SO4. wash_water_brine->dry filter_concentrate 9. Filter and concentrate the organic layer under reduced pressure. dry->filter_concentrate purify 10. Purify the crude product by vacuum distillation or column chromatography. filter_concentrate->purify characterize 11. Characterize the final product (NMR, IR, GC-MS). purify->characterize

Caption: Step-by-step workflow for the synthesis of this compound via Fischer Esterification.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzyl alcohol (1 equivalent), glacial acetic acid (3 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Protocol 2: Acetylation of 4-Methylbenzyl Alcohol with Acetic Anhydride

This protocol describes the synthesis of this compound using acetic anhydride, which often provides higher yields.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzyl alcohol (1 equivalent) in a suitable solvent like dichloromethane (B109758) or conduct the reaction neat.

  • Reagent Addition: Add acetic anhydride (1.5 equivalents). If a catalyst is used, add a catalytic amount of pyridine or 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).[3]

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography.

References

Technical Support Center: Purification of 4-Methylbenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methylbenzyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of 4-Methylbenzyl acetate.

Q1: My final product purity is low after synthesis. What are the most common impurities?

A1: Low purity in crude this compound typically results from incomplete reaction or side reactions. The most common impurities are:

  • Unreacted 4-Methylbenzyl Alcohol: This is the most frequent impurity, as the Fischer esterification reaction is an equilibrium process.[1][2]

  • Residual Acetic Acid: Or other acylating agents used in the synthesis.

  • Acid Catalyst: Traces of catalysts like sulfuric acid or p-toluenesulfonic acid may remain.[3]

  • Byproducts from Side Reactions: At elevated temperatures, side reactions can occur, though specific byproducts are generally structurally similar to the main product.[4][5]

  • Positional Isomers: Commercial starting materials may contain ortho- and meta- isomers, which can carry through the reaction.[6]

Q2: How can I effectively remove the unreacted 4-methylbenzyl alcohol?

A2: The separation of 4-methylbenzyl alcohol from the acetate ester can be challenging due to their similar polarities.

  • Aqueous Wash: During the workup, a thorough wash with saturated sodium bicarbonate solution will remove acidic impurities but not the starting alcohol.[7]

  • Column Chromatography: This is the most effective method. 4-Methylbenzyl alcohol is more polar than this compound and will therefore have a lower Retention Factor (Rf) on a silica (B1680970) gel TLC plate. A well-optimized solvent system will allow for complete separation.

  • Fractional Distillation under Vacuum: Due to the difference in their boiling points, vacuum distillation can be effective, although it requires careful control to prevent thermal degradation.

Q3: My product appears to be degrading during purification, indicated by a vinegary smell. What is happening and how can I prevent it?

A3: A vinegary smell indicates the presence of acetic acid, which is a product of ester hydrolysis. This reverse reaction is catalyzed by the presence of acid or base and water.[4]

  • Ensure Dry Conditions: Use anhydrous solvents and properly dried glassware throughout the process.

  • Neutralize Promptly: After the reaction, neutralize any acid catalyst by washing with a base like sodium bicarbonate solution. Do not let the crude product sit for extended periods in acidic or basic aqueous conditions.

  • Avoid Excessive Heat: High temperatures, especially during distillation, can promote hydrolysis and other side reactions.[5] It is crucial to perform distillation under a vacuum to lower the boiling point.

Q4: My TLC analysis shows spots that are very close together or streaking. How can I improve the separation?

A4: Poor TLC separation makes it difficult to assess purity and optimize column chromatography.

  • Optimize Solvent System: The key is to find a mobile phase with the right polarity. For silica gel, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.[8]

    • If spots are too close to the baseline (low Rf), increase the polarity of the eluent (add more ethyl acetate).

    • If spots are too close to the solvent front (high Rf), decrease the polarity (add more hexane).

  • Address Streaking: Streaking can be caused by overloading the sample, acidic or basic impurities interacting with the silica gel, or poor solubility.

    • Apply a more dilute sample to the TLC plate.

    • If the compound is acidic or basic, consider adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase to improve the spot shape.

Q5: The purified product is a persistent oil and won't crystallize. What can I do?

A5: Failure to crystallize is often due to lingering impurities that inhibit the formation of a crystal lattice.

  • Re-purify: The most reliable solution is to re-purify the material using column chromatography to remove trace impurities.

  • Trituration: If the product is expected to be a solid, you can attempt to induce crystallization by trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes).[9]

  • High Vacuum Drying: Ensure all residual solvents are removed by drying under a high vacuum, as solvent can prevent crystallization.[9]

Data Presentation: Physical Properties and Purification Parameters

Quantitative data is summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₂O₂[10]
Molecular Weight164.20 g/mol [10]
AppearanceColorless liquid[6]
Boiling Point224.5°C @ 760 mmHg[]
100°C @ 10 mmHg[6]
Density1.035 g/cm³[]
SolubilityAlmost insoluble in water; soluble in alcohol and oils[6]

Table 2: Typical Chromatographic Separation Parameters

ParameterThis compound (Product)4-Methylbenzyl Alcohol (Impurity)Source(s)
Stationary Phase Silica GelSilica Gel[12]
Typical Mobile Phase Hexane:Ethyl Acetate (9:1 to 7:3)Hexane:Ethyl Acetate (9:1 to 7:3)[9]
Relative Rf Value Higher Rf (Less Polar)Lower Rf (More Polar)N/A
Ideal Target Rf for Column 0.25 - 0.35< 0.20 separation from product[8]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is highly effective for removing both more polar (e.g., 4-methylbenzyl alcohol) and less polar impurities.

  • TLC Analysis: Determine the optimal eluent system by testing various ratios of hexane and ethyl acetate. The ideal system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.25-0.35.[8]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (hexane). Pour the slurry into a glass chromatography column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle positive pressure. Begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Aqueous Workup for Crude Product

This procedure is performed after synthesis to remove acidic catalysts and water-soluble byproducts.

  • Transfer: Transfer the reaction mixture to a separatory funnel. If needed, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any CO₂ gas produced. Drain the aqueous layer. Repeat this wash until no more gas evolves.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can then be further purified.

Visualizations

Diagram 1: General Purification Workflow

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Crude Crude Product (Ester, Alcohol, Acid) Wash Wash with NaHCO3 & Brine Crude->Wash Dilute Dry Dry with Na2SO4 Wash->Dry TLC TLC Analysis (Determine Eluent) Dry->TLC Crude Neutralized Product Distill Vacuum Distillation Dry->Distill Alternative Method Column Silica Gel Column Chromatography TLC->Column Optimized Eluent Pure Pure 4-Methylbenzyl Acetate Column->Pure Distill->Pure

Caption: Workflow for the purification of this compound.

Diagram 2: Troubleshooting Low Purity

G Start Low Purity Detected (TLC/HPLC) CheckTLC Analyze TLC Plate Start->CheckTLC LowRfSpot Significant Spot at Lower Rf? CheckTLC->LowRfSpot Spots Observed AcidicSmell Acidic (Vinegar) Smell? LowRfSpot->AcidicSmell No ColumnChrom Perform Column Chromatography LowRfSpot->ColumnChrom Yes (Alcohol Present) ReWash Re-wash with NaHCO3 Solution AcidicSmell->ReWash Yes (Acid Present) CheckConditions Review Reaction/ Workup Conditions (Water/Heat) AcidicSmell->CheckConditions No (Other Impurities) Final High Purity Product ColumnChrom->Final ReWash->ColumnChrom CheckConditions->ColumnChrom

Caption: Decision tree for troubleshooting low product purity.

References

Side reactions and byproducts in 4-Methylbenzyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylbenzyl acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of 4-methylbenzyl acetate is significantly lower than expected. What are the common causes?

A1: Low yields in this compound synthesis, particularly via Fischer esterification, are often due to the reversible nature of the reaction and the occurrence of side reactions.[1][2][3] Key factors include:

  • Equilibrium: The Fischer esterification is an equilibrium process.[1][2] To drive the reaction towards the product, you can use an excess of one reactant (usually the more affordable one, like acetic acid) or remove water as it forms, for instance, by using a Dean-Stark apparatus.[1][2]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to an incomplete conversion of starting materials. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[4]

  • Side Reactions: The formation of byproducts, such as bis(4-methylbenzyl) ether, consumes the starting alcohol and reduces the yield of the desired ester.

  • Loss during Workup: The product can be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.

Q2: After synthesis, I've identified an impurity with a higher boiling point than this compound. What is it likely to be and how can I prevent its formation?

A2: A common high-boiling point impurity is bis(4-methylbenzyl) ether . This byproduct forms through the acid-catalyzed self-condensation (dehydration) of two molecules of 4-methylbenzyl alcohol.

  • Prevention Strategies:

    • Temperature Control: Avoid excessively high reaction temperatures, which favor the dehydration reaction.

    • Catalyst Choice: Use the minimum effective amount of acid catalyst. Very strong acids like sulfuric acid can promote ether formation more readily.[5] Consider using a milder catalyst.

    • Reaction Time: Do not prolong the reaction time unnecessarily after the starting material has been consumed.

Q3: My final product has a strong vinegar-like odor. What causes this and how can I remove it?

A3: A sharp, vinegary smell indicates the presence of residual acetic acid. This is common when acetic acid is used as a reactant.

  • Removal Protocol: During the workup procedure, wash the organic layer with a mild base to neutralize and remove the unreacted acetic acid. A saturated solution of sodium bicarbonate (NaHCO₃) is typically used until no more CO₂ evolution (effervescence) is observed. Subsequently, wash with brine to remove residual salts and dry the organic layer before solvent evaporation.[6]

Q4: I'm observing multiple unexpected spots on my TLC plate. What are the potential byproducts?

A4: Besides unreacted starting materials (4-methylbenzyl alcohol and acetic acid) and the ether byproduct, other side products can form depending on the reaction conditions and reagents used:

  • Oxidation Products: If oxidizing conditions are inadvertently introduced, 4-methylbenzyl alcohol can be oxidized to 4-methylbenzaldehyde (B123495) or 4-methylbenzoic acid.

  • Transesterification Products: If using a transesterification protocol (e.g., with ethyl acetate as a solvent and reactant), you may have a mixture of both esters (this compound and ethyl acetate) and both alcohols (4-methylbenzyl alcohol and ethanol) at equilibrium.[7][8]

  • Polymeric/Tar-like Substances: Harsh conditions, such as high concentrations of strong acid and high temperatures, can lead to the formation of dark, polymeric tars.[5]

Data on Reaction Conditions and Yields

The yield of this compound is highly dependent on the synthetic method and reaction conditions. The following table summarizes data from various catalytic systems.

Catalyst SystemAlcoholAcylating AgentConditionsYield (%)Reference
Iodine (I₂)4-Methylbenzyl alcoholEthyl acetateReflux, 2 h95%[4]
Rh@PMe₃NCl4-Methylbenzyl alcoholMethanol/Toluene100 °C, 65 h64%[9]
Strong Acid Cation Exchange ResinBenzyl (B1604629) alcoholAcetic acid100 °C, 10 h84.24%[5]
Cs₂CO₃4-Methylbenzyl alcoholIsopropenyl acetate50 °C, 6 h95%[10]

Experimental Protocols

Protocol 1: Fischer Esterification using Acid Catalyst

This protocol describes the synthesis of benzyl acetate, a closely related compound, and the principles are directly applicable to this compound by substituting benzyl alcohol with 4-methylbenzyl alcohol.

Materials:

  • 4-Methylbenzyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst[6]

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)[4]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methylbenzyl alcohol and an excess of glacial acetic acid (e.g., a 2:1 molar ratio of acid to alcohol).[6]

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture.[6]

  • Reflux: Heat the mixture to reflux for 1-2 hours. The progress of the reaction should be monitored by TLC.[3][4]

  • Cooling & Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and dilute with diethyl ether.

  • Aqueous Wash: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acids), and finally with brine.[4]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4][6]

  • Purification: The crude product can be further purified by column chromatography or fractional distillation to obtain pure this compound.[4]

Protocol 2: Acetylation using Ethyl Acetate and Iodine Catalyst

Materials:

  • 4-Methylbenzyl alcohol

  • Ethyl acetate (serves as both solvent and acetylating agent)

  • Iodine (I₂)

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 4-methylbenzyl alcohol (1 mmol) in ethyl acetate (2 mL) in a round-bottom flask.[4]

  • Catalyst Addition: Add iodine (0.1 mmol) to the solution.[4]

  • Reflux: Heat the mixture at reflux for 2 hours, monitoring by TLC.[4]

  • Quenching: After cooling, add a saturated sodium thiosulfate solution to quench the excess iodine.[4]

  • Extraction and Wash: Extract the mixture with ethyl acetate. Combine the organic layers and wash with brine.[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

  • Purification: Purify the crude residue by column chromatography to yield the final product.[4]

Visual Guides

Reaction and Side Reaction Pathways

reaction_pathways Reactants 4-Methylbenzyl Alcohol + Acetic Acid Product This compound (Desired Product) Reactants->Product Esterification (H+ Catalyst) Ether bis(4-Methylbenzyl) Ether Reactants->Ether Dehydration (-H₂O) Oxidation 4-Methylbenzaldehyde or 4-Methylbenzoic Acid Reactants->Oxidation Oxidation

Caption: Main esterification pathway and common side reactions.

General Experimental Workflow

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reactants Combine Reactants (Alcohol, Acid) catalyst Add Acid Catalyst reactants->catalyst reflux Heat under Reflux catalyst->reflux extract Extraction with Ether reflux->extract Cool Reaction wash Aqueous Wash (NaHCO₃, Brine) extract->wash dry Dry Organic Layer (Na₂SO₄) wash->dry evap Solvent Evaporation dry->evap purify Purification (Distillation / Chromatography) evap->purify product Pure this compound purify->product

Caption: A typical workflow for synthesis and purification.

Troubleshooting Logic for Low Yield

troubleshooting_logic start Low Yield Observed check_tlc TLC shows unreacted alcohol? start->check_tlc check_impurities Major byproduct detected (GC/NMR)? check_tlc->check_impurities No sol_incomplete Increase reaction time/temp or shift equilibrium (remove H₂O). check_tlc->sol_incomplete Yes sol_ether This is likely bis(4-methylbenzyl) ether. Reduce temp/catalyst. check_impurities->sol_ether Yes sol_workup Review workup procedure for potential loss of product. check_impurities->sol_workup No

Caption: A logical guide for troubleshooting low product yield.

References

Stability and degradation pathways of 4-Methylbenzyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of 4-Methylbenzyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylbenzyl acetate and what are its general stability characteristics?

A1: this compound (CAS No. 2216-45-7) is an aromatic ester used in the fragrance, flavor, and cosmetic industries for its sweet, floral, and fruity aroma.[1][2] It is a colorless to pale yellow liquid that is almost insoluble in water but soluble in alcohols and oils.[2][3] Generally, it is considered stable under various pH conditions and performs well even in alkaline formulations, making it a versatile ingredient.[1]

Q2: What are the primary degradation pathways for this compound?

A2: As a carboxylic ester, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: This is the most common pathway, where the ester bond is cleaved by water. This reaction can be catalyzed by acids or bases, yielding 4-Methylbenzyl alcohol and acetic acid.

  • Oxidation: The benzylic position is susceptible to oxidation. This can lead to the formation of 4-Methylbenzaldehyde and subsequently 4-Methylbenzoic acid.[4] The primary hydrolysis product, 4-Methylbenzyl alcohol, is also readily oxidized to 4-Methylbenzaldehyde.[5][6]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products depend on the stress conditions applied. Under hydrolytic conditions (acidic or basic), the main products are 4-Methylbenzyl alcohol and acetic acid . Under oxidative stress, 4-Methylbenzaldehyde is a key degradant, which may further oxidize to 4-Methylbenzoic acid .

Q4: How does pH affect the stability of this compound?

A4: Like most esters, the stability of this compound is pH-dependent. The rate of hydrolysis is typically slowest in the neutral pH range (around pH 5-7). The rate increases significantly under both acidic (acid-catalyzed hydrolysis) and basic (base-catalyzed saponification) conditions. While it is noted to perform well in alkaline formulations for fragrance purposes, significant degradation can be expected over extended periods at extreme pH values.[1]

Q5: Is this compound susceptible to thermal and photolytic degradation?

A5:

  • Photostability: According to ICH Q1B guidelines, photostability testing is a critical part of forced degradation studies.[8] While the related compound 4-methylbenzyl alcohol is not expected to be susceptible to direct photolysis, the complete molecule should be tested for light sensitivity, as degradation could be initiated by UV or visible light exposure, potentially leading to oxidative pathways.[9]

Q6: What are the recommended storage conditions for this compound?

A6: To ensure stability, this compound should be stored in a cool, dark place in a tightly sealed container to protect it from heat, light, and moisture. An inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation. The recommended storage temperature is often room temperature, with some suppliers suggesting <15°C.

Troubleshooting Guides

Issue 1: My this compound sample shows a rapid loss of potency during storage.

  • Possible Cause 1: Hydrolysis due to moisture.

    • Troubleshooting: Ensure the compound is stored in a tightly sealed container with a desiccant. If the compound is in a solution, verify that the solvent used was anhydrous and is not hygroscopic.

  • Possible Cause 2: Oxidative degradation.

    • Troubleshooting: Check if the container was properly sealed to exclude air. For long-term storage, consider purging the container headspace with an inert gas like nitrogen or argon.

  • Possible Cause 3: Incompatible storage container or formulation excipients.

    • Troubleshooting: Ensure the container material is inert. If in a formulation, review the compatibility of all excipients. Some excipients can contain impurities (e.g., peroxides) that initiate degradation or may have a pH that promotes hydrolysis.

Issue 2: I am observing unexpected peaks in the chromatogram of my stability sample. How do I identify them?

  • Step 1: Characterize the Degradation Products.

    • Analyze the stressed samples using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks.

  • Step 2: Compare with Expected Degradants.

    • Compare the determined masses with the theoretical masses of potential degradation products like 4-Methylbenzyl alcohol, 4-Methylbenzaldehyde, and 4-Methylbenzoic acid (see Table 2).

  • Step 3: Co-injection with Standards.

    • If available, perform co-injection experiments by spiking the sample with pure standards of the suspected degradation products. A single, sharp peak for the compound of interest confirms its identity.

  • Step 4: Review Stress Conditions.

    • The type of stress condition (e.g., acid, base, oxidant) that produced the peak provides strong evidence for its identity. For example, a peak appearing primarily under oxidative stress is likely 4-Methylbenzaldehyde.

Issue 3: The mass balance in my forced degradation study is below 95%. What are the potential reasons?

  • Possible Cause 1: Formation of non-chromophoric or volatile degradants.

    • Troubleshooting: Acetic acid, a primary hydrolysis product, does not have a strong UV chromophore and may not be detected by HPLC-UV. Volatile degradants may be lost during sample preparation. Use an alternative detection method like mass spectrometry or a charged aerosol detector (CAD). For volatile compounds, GC analysis is more appropriate.[10]

  • Possible Cause 2: Inadequate chromatographic separation.

    • Troubleshooting: Degradation products may be co-eluting with the parent peak or other components. Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature to improve resolution.

  • Possible Cause 3: Adsorption of analyte or degradants.

    • Troubleshooting: The analyte or its degradation products might be adsorbing to the HPLC column or sample vials. Try using different column chemistry or silanized vials.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 2216-45-7[11][12]
Molecular Formula C₁₀H₁₂O₂[11][12]
Molecular Weight 164.20 g/mol [11][12]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 224-225 °C @ 760 mmHg[12][13]
Flash Point 98 °C
Solubility Almost insoluble in water; Soluble in alcohol and oils[2][3]
LogP 2.44[11][12]
Table 2: Summary of Potential Degradation Products and Conditions
Degradation ProductMolecular FormulaMolecular WeightFormation Condition
4-Methylbenzyl alcohol C₈H₁₀O122.16 g/mol Hydrolysis (Acidic/Basic)
Acetic acid C₂H₄O₂60.05 g/mol Hydrolysis (Acidic/Basic)
4-Methylbenzaldehyde C₈H₈O120.15 g/mol Oxidation
4-Methylbenzoic acid C₈H₈O₂136.15 g/mol Oxidation (of 4-Methylbenzaldehyde)

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl).

    • Heat the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

    • Dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At specified time points (e.g., 1, 4, 8 hours), withdraw samples and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase to the target concentration for analysis.

  • Neutral Hydrolysis:

    • Mix an aliquot of the stock solution with purified water.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at specified time points and dilute with mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3).

Protocol 2: Forced Degradation Study (Oxidation)
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Procedure:

    • Mix an aliquot of the stock solution with a 3% hydrogen peroxide (H₂O₂) solution.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw samples.

    • Dilute with mobile phase to the target concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3). Compare results to a control sample stored under the same conditions without H₂O₂.

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol is a general starting point and may require optimization.[11]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm (or scan with PDA to find optimal wavelength).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The ability to separate the parent compound from all degradation products must be confirmed.

Visualizations

cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound (C10H12O2) B 4-Methylbenzyl Alcohol (C8H10O) A->B H2O (Acid/Base) C Acetic Acid (C2H4O2) A->C H2O (Acid/Base) D 4-Methylbenzaldehyde (C8H8O) A->D [O] B->D [O] E 4-Methylbenzoic Acid (C8H8O2) D->E [O]

Caption: Primary degradation pathways of this compound.

cluster_stress Apply Stress Conditions start Start: Drug Substance/Product Sample prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, RT) prep->base oxid Oxidative (3% H2O2, RT) prep->oxid therm Thermal (80°C, solid state) prep->therm photo Photolytic (ICH Q1B light exposure) prep->photo sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-PDA/MS Method sampling->analysis eval Evaluate Results: - Assay & Impurities - Peak Purity - Mass Balance analysis->eval report End: Identify Degradants & Establish Pathways eval->report

Caption: Experimental workflow for a forced degradation study.

cluster_yes1 cluster_yes2 cluster_yes3 prob Problem: Loss of Potency in Sample q1 Is sample exposed to moisture or air? prob->q1 a1 Likely Hydrolysis or Oxidation q1->a1 Yes q2 Is sample stored at high temperature or in light? q1->q2 No sol1 Solution: Store in sealed, dry, inert atmosphere. a1->sol1 a2 Likely Thermal or Photolytic Degradation q2->a2 Yes q3 Are excipients or container materials reactive? q2->q3 No sol2 Solution: Store in a cool, dark place. a2->sol2 a3 Likely Incompatibility q3->a3 Yes sol3 Solution: Perform compatibility studies. Use inert materials. a3->sol3

Caption: Troubleshooting flowchart for sample potency loss.

References

Technical Support Center: Purification of Crude 4-Methylbenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Methylbenzyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4-Methylbenzyl acetate synthesized via Fischer esterification?

Common impurities include unreacted starting materials such as 4-methylbenzyl alcohol and acetic acid, the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the reaction.[1][2][3] Side products from potential side reactions may also be present.

Q2: Which purification methods are most effective for this compound?

The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Distillation: Ideal for separating the product from non-volatile impurities or starting materials with significantly different boiling points.

  • Column Chromatography: Effective for separating the product from impurities with similar polarities.[4][5][6]

  • Recrystallization: Suitable if the crude product is a solid or can be solidified and a suitable solvent is found.[7][8][9]

Q3: How can I remove the acidic catalyst after the reaction?

The acidic catalyst can be neutralized and removed by washing the crude product with a basic aqueous solution, such as a saturated sodium bicarbonate solution, during the workup procedure.[1] This is followed by washing with brine to remove residual salts and drying the organic layer.

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Solution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Add boiling chips or a magnetic stir bar to the distillation flask before heating.
Poor separation of product and impurities Boiling points of the product and impurities are too close.Consider fractional distillation for better separation. If that fails, column chromatography may be a more suitable method.
Product decomposition Distillation temperature is too high.Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities Inadequate Solvent System: The chosen mobile phase does not provide sufficient resolution.[5]Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product on the TLC plate.[5] A common starting point is a mixture of hexane (B92381) and ethyl acetate.[5]
Column Overloading: Too much crude material has been loaded onto the column.[5]Use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for difficult separations.[5]
Product elutes with streaking or tailing Compound Insolubility: The compound is not fully soluble in the mobile phase.[5]Choose a mobile phase in which the product has better solubility.[5]
Acidic/Basic Impurities: Interaction of acidic or basic functional groups with the silica gel.[5]Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine (B128534) for basic impurities).[5]
Crystallization of product on the column High Concentration of Product: The eluted fractions are too concentrated.[5]Use a more dilute solution of the crude material for loading. Consider switching to a solvent system where the product is more soluble.[5]
Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize Solution is not saturated: Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
Cooling is too rapid: Crystals do not have time to form.Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Oiling out The boiling point of the solvent is higher than the melting point of the product, or the product is too impure.Use a lower-boiling point solvent or a solvent mixture. If impurities are the issue, an initial purification by another method (e.g., column chromatography) may be necessary.
Low recovery of pure product The product is too soluble in the cold solvent.Use a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. Ensure you are using the minimum amount of hot solvent for dissolution.[9]

Experimental Protocols

Protocol 1: Purification by Distillation
  • Setup: Assemble a simple or fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Heating: Begin heating the flask gently.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 224-230 °C at atmospheric pressure).[10] For higher purity, vacuum distillation is recommended to lower the boiling point.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[5]

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Alcohols like ethanol (B145695) or isopropanol, or a mixture such as ethanol/water, can be good starting points.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the activated carbon.[9]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Property Value Reference
Molecular Formula C10H12O2[11][12]
Molecular Weight 164.20 g/mol [10][]
Boiling Point 224-230 °C[10]
Melting Point ~40 °C[11]
Density 1.03 g/cm³[11]
Solubility Almost insoluble in water; soluble in alcohol and oils.[11]

Visualizations

experimental_workflow_distillation start Start: Crude This compound setup Assemble Distillation Apparatus start->setup charge Charge Flask with Crude Product & Boiling Chips setup->charge heat Heat Gently charge->heat collect Collect Distillate (224-230 °C) heat->collect analyze Analyze Purity (GC/NMR) collect->analyze end End: Pure This compound analyze->end

Caption: Workflow for the purification of this compound by distillation.

experimental_workflow_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End: Pure This compound evaporate->end start Start: Crude This compound start->prep_slurry

Caption: Workflow for purification by column chromatography.

logical_relationship_troubleshooting issue Poor Separation in Chromatography cause1 Inadequate Solvent System issue->cause1 cause2 Column Overloading issue->cause2 cause3 Improper Column Packing issue->cause3 solution1 Optimize Solvent System via TLC cause1->solution1 solution2 Increase Silica to Crude Ratio cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Scale-Up of 4-Methylbenzyl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the key considerations for scaling up the production of 4-Methylbenzyl acetate (B1210297). The information is presented in a question-and-answer format to directly address potential challenges during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 4-Methylbenzyl acetate?

A1: The most prevalent industrial method for producing this compound is the Fischer-Speier esterification of 4-methylbenzyl alcohol with acetic acid. An alternative, often used for laboratory-scale synthesis due to higher reactivity, is the acetylation of 4-methylbenzyl alcohol using acetic anhydride. Both reactions are typically catalyzed by a strong acid.

Q2: What are the critical process parameters to consider when scaling up the esterification reaction?

A2: When scaling up the synthesis of this compound, several parameters are critical for maintaining yield, purity, and safety:

  • Temperature: Esterification is a reversible reaction. While higher temperatures increase the reaction rate, they can also lead to the formation of byproducts. Careful temperature control is crucial.

  • Catalyst Selection and Loading: The choice of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or solid acid resins) and its concentration directly impact the reaction rate and selectivity. Catalyst loading must be optimized for the larger scale to ensure efficient conversion without promoting side reactions.

  • Molar Ratio of Reactants: The ratio of 4-methylbenzyl alcohol to the acetylating agent (acetic acid or acetic anhydride) affects the reaction equilibrium. An excess of one reactant can be used to drive the reaction towards the product side.

  • Water Removal: As water is a byproduct of the esterification with acetic acid, its continuous removal (e.g., using a Dean-Stark apparatus) is essential to shift the equilibrium towards the formation of the ester and achieve high conversion.

  • Mixing and Agitation: Efficient mixing becomes more challenging at a larger scale. Inadequate agitation can lead to localized temperature gradients and concentration differences, resulting in lower yields and increased impurity formation.

Q3: What are the primary safety concerns during the scale-up of this process?

A3: Key safety considerations include:

  • Exothermic Reaction: The esterification reaction is exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system and careful monitoring of the reaction temperature are necessary to prevent thermal runaway.

  • Handling of Corrosive Materials: Strong acid catalysts like sulfuric acid are corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the reactor and associated equipment are essential.

  • Flammability: 4-Methylbenzyl alcohol and this compound are combustible liquids. The process should be designed to avoid sources of ignition, and appropriate fire suppression systems should be in place.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify the molar ratio of reactants. Consider using a moderate excess of the less expensive reactant. - Check the activity and loading of the catalyst. - Ensure efficient removal of water if using acetic acid.
Reaction Reversibility - Implement continuous water removal using a Dean-Stark trap or by operating under vacuum.
Poor Mass Transfer - Increase agitation speed to improve mixing. - Evaluate the design of the agitator for the specific reactor geometry.
Suboptimal Temperature - Optimize the reaction temperature. A lower temperature may favor the forward reaction but will require a longer reaction time.

Issue 2: High Levels of Impurities in the Crude Product

Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Increase reaction time or temperature (with caution). - Improve water removal to drive the reaction to completion.
Formation of Byproducts (e.g., ethers from alcohol self-condensation) - Lower the reaction temperature. - Optimize the catalyst loading to minimize side reactions.
Degradation of Product - Avoid excessive reaction times and temperatures.

Issue 3: Difficulties in Product Purification

Potential Cause Troubleshooting Steps
Close Boiling Points of Product and Impurities - Use a fractional distillation column with a sufficient number of theoretical plates. - Optimize the reflux ratio during distillation to improve separation efficiency.
Presence of Water - Perform a water wash of the organic layer before distillation. - Use a drying agent (e.g., anhydrous magnesium sulfate) to remove residual water.
Acidic Residues - Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation to remove the acid catalyst.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is suitable for a laboratory setting and can be used as a baseline for scale-up studies.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add 4-methylbenzyl alcohol (0.1 mol, 12.22 g) and glacial acetic acid (0.12 mol, 7.21 g).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterLaboratory Scale (10-100 g)Pilot Scale (1-10 kg)Industrial Scale (>100 kg)
Reactant Molar Ratio (Alcohol:Acid) 1:1.2 - 1:1.51:1.1 - 1:1.31:1.05 - 1:1.2
Catalyst Loading (wt% of alcohol) 1-2% H₂SO₄0.5-1.5% H₂SO₄ or solid acid catalystSolid acid catalyst or optimized H₂SO₄
Temperature (°C) 110-130120-150130-160
Reaction Time (hours) 2-44-86-12
Typical Yield (%) 85-9590-97>95
Typical Purity (after distillation, %) >98>99>99.5

Visualizations

Synthesis_Workflow Reactants 4-Methylbenzyl Alcohol Acetic Acid Esterification Esterification Reaction (Heat, Reflux) Reactants->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Workup Work-up (Neutralization, Washes) Esterification->Workup Drying Drying Workup->Drying Crude_Product Crude this compound Drying->Crude_Product Purification Fractional Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Scale_Up_Considerations cluster_synthesis Synthesis cluster_purification Purification cluster_safety Safety Reaction_Kinetics Reaction Kinetics Heat_Transfer Heat Transfer (Exothermicity) Mass_Transfer Mass Transfer (Mixing) Distillation_Efficiency Distillation Efficiency Byproduct_Removal Byproduct Removal Purity_Control Purity Control Thermal_Runaway Thermal Runaway Risk Material_Compatibility Material Compatibility Pressure_Control Pressure Control Scale_Up Scale-Up Scale_Up->Reaction_Kinetics Scale_Up->Heat_Transfer Scale_Up->Mass_Transfer Scale_Up->Distillation_Efficiency Scale_Up->Byproduct_Removal Scale_Up->Purity_Control Scale_Up->Thermal_Runaway Scale_Up->Material_Compatibility Scale_Up->Pressure_Control

Caption: Key considerations for the scale-up of this compound production.

Technical Support Center: Synthesis of 4-Methylbenzyl Acetate using Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-methylbenzyl acetate (B1210297) using a variety of alternative catalytic systems. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different catalysts to facilitate smooth and efficient experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-methylbenzyl acetate with alternative catalysts.

Heterogeneous Catalysts (e.g., Zeolites, Sulfated Metal Oxides, Ion Exchange Resins)

Question 1: My reaction is showing low conversion or is proceeding very slowly. What are the possible causes and solutions?

  • Answer: Low conversion with heterogeneous catalysts can stem from several factors:

    • Insufficient Catalyst Activity: The catalyst may not be sufficiently acidic or may have lost its activity.

      • Solution: Ensure the catalyst has been properly activated according to the supplier's instructions or literature procedures. For reusable catalysts, consider a regeneration step, which may involve washing with solvents or acid treatment to remove adsorbed species.[1]

    • Mass Transfer Limitations: The reactants may have difficulty accessing the active sites within the catalyst's pores.

      • Solution: Increase the stirring speed to improve external mass transfer. If internal mass transfer is the issue, consider using a catalyst with a larger pore size or smaller particle size.[2]

    • Presence of Water: Water, a byproduct of esterification, can inhibit the reaction by competing with the alcohol for active sites or by promoting the reverse hydrolysis reaction.

      • Solution: Employ a method to remove water from the reaction mixture as it forms, such as a Dean-Stark trap or the use of molecular sieves.

    • Incorrect Reaction Temperature: The temperature may be too low for the catalyst to be effective.

      • Solution: Gradually increase the reaction temperature while monitoring for potential side reactions or decomposition.

Question 2: The catalyst appears to have deactivated after a few runs. How can I regenerate it and prevent future deactivation?

  • Answer: Catalyst deactivation is a common issue with solid acids. The primary causes are:

    • Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[3]

    • Leaching of Active Sites: The acidic functional groups may slowly dissolve into the reaction medium.[4]

    • Poisoning: Impurities in the reactants or solvents can irreversibly bind to the active sites.

    • Solutions for Regeneration:

      • Washing: Simple washing with an appropriate solvent can remove adsorbed organic molecules.[1]

      • Calcination: For robust inorganic catalysts, heating at high temperatures in the presence of air or an inert gas can burn off coke deposits.

      • Acid Treatment: For ion-exchange resins, washing with a strong acid like sulfuric acid can help restore the acidic sites.[1]

    • Prevention of Deactivation:

      • Use high-purity reactants and solvents.

      • Optimize reaction conditions (temperature, time) to minimize coke formation.

      • Consider using a catalyst with a more stable support structure.

Enzymatic Catalysts (e.g., Lipases)

Question 3: My enzymatic reaction is showing low yield. What factors could be affecting the enzyme's performance?

  • Answer: Low yields in enzymatic esterification can be attributed to several factors:

    • Enzyme Inhibition: High concentrations of the alcohol (4-methylbenzyl alcohol) or the acid (acetic acid/anhydride) can inhibit or inactivate the lipase (B570770).[5]

      • Solution: Employ a stepwise addition of the inhibitory substrate. Using an acyl donor like vinyl acetate can also be beneficial as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is less inhibitory.

    • Water Content: While a small amount of water is often necessary for enzyme activity, excess water will favor the reverse hydrolysis reaction.

      • Solution: Control the water content in the reaction medium. The use of molecular sieves can be effective.

    • pH of the Microenvironment: The pH around the enzyme can significantly impact its activity.

      • Solution: While bulk pH is difficult to control in organic media, ensure the enzyme is prepared and stored at its optimal pH before use.

    • Mass Transfer Limitations: Similar to heterogeneous catalysts, poor mixing can limit the reaction rate.

      • Solution: Ensure adequate agitation of the reaction mixture.

Question 4: How can I improve the reusability of my immobilized lipase catalyst?

  • Answer: To enhance the operational stability of immobilized lipases:

    • Gentle Recovery: After each cycle, recover the immobilized enzyme by filtration or centrifugation under mild conditions.[6]

    • Thorough Washing: Wash the catalyst with a suitable solvent (e.g., hexane (B92381) or isopropanol) to remove any residual substrates and products that might inhibit the next run.

    • Proper Storage: Store the recovered catalyst under appropriate conditions (e.g., refrigerated, dry) to maintain its activity.

    • Choice of Support: The stability of the immobilized enzyme is highly dependent on the support material. Using robust supports can prevent enzyme leaching and mechanical degradation.[7]

Homogeneous Catalysts (e.g., Ionic Liquids, Palladium Complexes)

Question 5: I am using an ionic liquid as a catalyst, but I'm having trouble separating the product.

  • Answer: Product separation can be a challenge with ionic liquids (ILs). Here are some strategies:

    • Solvent Extraction: Choose a solvent that selectively dissolves the product (this compound) but not the IL. Common choices include diethyl ether or hexane.

    • Decantation: If the product is immiscible with the IL and forms a separate layer, it can be separated by simple decantation.[8]

    • Distillation: If the product has a significantly lower boiling point than the IL, vacuum distillation can be an effective separation method.

Question 6: My palladium-catalyzed reaction is giving a low yield of the desired benzyl (B1604629) ester.

  • Answer: Low yields in palladium-catalyzed reactions can be due to:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Certain functional groups in the substrates can also poison the catalyst.

      • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents.

    • Side Reactions: Undesired side reactions can consume the starting materials or the product.[9]

      • Solution: Optimize the reaction conditions, including temperature, reaction time, and ligand-to-metal ratio, to favor the desired reaction pathway.

Quantitative Data Presentation

The following table summarizes the performance of various alternative catalysts for the synthesis of this compound under optimized conditions as reported in the literature.

Catalyst SystemReactantsTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reusability
Heterogeneous Catalysts
Sulfated Metal-Incorporated MCM-484-Methylbenzyl alcohol, Acetic acid606--98.9 (for benzyl acetate)5 cycles
Strong Acid Cation Exchange Resin4-Methylbenzyl alcohol, Acetic acid10010-84.24-10 cycles with >83% yield
Sulfated ZirconiaAcetic acid, n-propanol60-80->90--Activity loss after cycles
Amberlyst-151,3-dicarbonyls, aminesRoom Temp.2-94-3 cycles with >92% yield
Enzymatic Catalysts
Immobilized Lipase B from Candida antarctica (Novozym 435)4-Methylbenzyl alcohol, Vinyl acetate3024-97.3-High operational stability
Homogeneous Catalysts
[BMIM]+PTSA− (Ionic Liquid)Benzyl alcohol, Acetic acid1102100-1004 cycles with >86% activity
Palladium Acetate/DPPFThis compound, Methanol, CO13018-89 (for methyl 2-(p-tolyl)acetate)--

Note: The data presented is for illustrative purposes and may vary based on specific experimental conditions. Direct comparison between different catalyst types should be made with caution due to the varying reaction mechanisms and substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfated Zirconia
  • Catalyst Preparation/Activation: If not pre-activated, calcine the sulfated zirconia catalyst at a specified temperature (e.g., 550 °C) for a designated time to ensure maximum acidity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzyl alcohol and acetic acid (a typical molar ratio is 1:2 to 1:3).

  • Catalyst Addition: Add the activated sulfated zirconia catalyst to the reaction mixture (typically 5-10 wt% with respect to the limiting reactant).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase
  • Reaction Setup: In a screw-capped vial, add 4-methylbenzyl alcohol, vinyl acetate (as the acyl donor, typically in a 1:1 to 1:3 molar ratio to the alcohol), and a suitable organic solvent (e.g., hexane or toluene).

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme will depend on its activity.

  • Reaction: Place the vial in a shaker incubator at the optimal temperature for the enzyme (e.g., 30-40 °C) and agitate at a constant speed.

  • Monitoring: Monitor the reaction progress by GC analysis of the reaction aliquots.

  • Work-up: After the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.

  • Purification: The solvent can be removed from the filtrate by rotary evaporation to yield the this compound product. Further purification is often not necessary due to the high selectivity of the enzyme.

Visualizations

Diagram 1: General Workflow for Heterogeneous Catalysis

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Product & Catalyst Recovery Reactants Reactants Reaction_Mixture Reaction Mixture (Heating & Stirring) Reactants->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Neutralization_Washing Neutralization & Washing Filtration->Neutralization_Washing Filtrate Recovered_Catalyst Recovered Catalyst (for regeneration/reuse) Filtration->Recovered_Catalyst Solid Drying_Evaporation Drying & Solvent Evaporation Neutralization_Washing->Drying_Evaporation Purified_Product Purified This compound Drying_Evaporation->Purified_Product

Caption: Workflow for this compound synthesis using a heterogeneous catalyst.

Diagram 2: Decision Tree for Troubleshooting Low Yield in Esterification

G Start Low Yield Observed Catalyst_Type Catalyst Type? Start->Catalyst_Type Heterogeneous Heterogeneous Catalyst_Type->Heterogeneous Solid Acid Enzymatic Enzymatic Catalyst_Type->Enzymatic Lipase Homogeneous Homogeneous Catalyst_Type->Homogeneous e.g., Ionic Liquid Het_Check_Activity Het_Check_Activity Heterogeneous->Het_Check_Activity Enz_Check_Inhibition Enz_Check_Inhibition Enzymatic->Enz_Check_Inhibition Hom_Check_Separation Hom_Check_Separation Homogeneous->Hom_Check_Separation Het_Check_Water Check for Water Presence Het_Check_Temp Increase Temperature Het_Check_Water->Het_Check_Temp Water Removed Het_Check_Activity->Het_Check_Water Activity OK Enz_Stepwise_Addition Use Stepwise Addition Enz_Check_Water Check Water Content Enz_Check_Inhibition->Enz_Stepwise_Addition Yes Enz_Check_Inhibition->Enz_Check_Water No Hom_Extraction Optimize Extraction Solvent Hom_Check_Purity Check Reactant Purity Hom_Check_Separation->Hom_Extraction Yes Hom_Check_Separation->Hom_Check_Purity No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Resolving issues with phase separation during 4-Methylbenzyl acetate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to phase separation during the extraction of 4-Methylbenzyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylbenzyl acetate and why is its extraction important?

A1: this compound is an organic ester known for its pleasant floral and fruity aroma. In the pharmaceutical and fragrance industries, it is used as a flavoring agent and fragrance component.[1] Efficient extraction is crucial for its purification and isolation after synthesis to ensure the quality and purity of the final product.

Q2: What are the common solvents used for extracting this compound?

A2: Due to its chemical properties, this compound is almost insoluble in water but soluble in organic solvents.[2] Common solvents for its extraction include ethyl acetate, diethyl ether, and dichloromethane. The choice of solvent can impact extraction efficiency and the potential for emulsion formation.

Q3: What is phase separation in the context of extraction?

A3: Phase separation is the process where two immiscible liquid phases, typically an aqueous phase and an organic phase, separate into distinct layers after being mixed. In the extraction of this compound, the goal is to have the compound move into the organic phase, which then cleanly separates from the aqueous phase containing impurities.

Q4: What causes poor phase separation or emulsion formation?

A4: Poor phase separation, often resulting in an emulsion (a stable mixture of two immiscible liquids), can be caused by several factors. These include vigorous shaking of the separatory funnel, the presence of surfactants or other emulsifying agents in the reaction mixture, and high concentrations of the extracted compound.

Q5: How does pH affect the extraction of this compound?

A5: For non-ionizable compounds like this compound, the pH of the aqueous phase generally has a minimal direct effect on its partitioning between the aqueous and organic layers. However, extreme pH values (highly acidic or basic) can potentially lead to the hydrolysis of the ester, breaking it down into 4-methylbenzyl alcohol and acetic acid. This would reduce the yield of the desired product. Therefore, it is generally recommended to perform the extraction at a neutral or near-neutral pH.

Q6: What is the "salting-out" effect and how can it improve extraction?

A6: The "salting-out" effect is a technique used to decrease the solubility of an organic compound in the aqueous phase, thereby promoting its transfer into the organic phase. This is achieved by adding a salt to the aqueous layer. The salt ions hydrate, reducing the amount of available water to dissolve the organic compound and increasing the partition coefficient in favor of the organic solvent.[3]

Troubleshooting Guide

Issue 1: Poor or Slow Phase Separation

Symptoms:

  • The interface between the aqueous and organic layers is not sharp.

  • The two layers are taking an unusually long time to separate.

Possible Causes:

  • Similar densities of the aqueous and organic phases.

  • High concentration of dissolved substances.

Solutions:

  • Patience: Allow the mixture to stand undisturbed for a longer period.

  • Gentle Swirling: Gently swirl the separatory funnel to encourage the layers to coalesce.

  • Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, which can help force the separation.

  • Change Solvent: If the problem persists, consider using a different extraction solvent with a more distinct density from water.

Issue 2: Formation of a Stable Emulsion

Symptoms:

  • A thick, cloudy, or milky layer forms between the aqueous and organic phases that does not separate.

Possible Causes:

  • Vigorous shaking during extraction.

  • Presence of soaps, detergents, or other emulsifying agents.

  • High concentration of the product.

Solutions:

  • Salting Out: Add a small amount of a saturated salt solution (e.g., NaCl or (NH₄)₂SO₄) and gently swirl. Ammonium (B1175870) sulfate (B86663) is often more effective than sodium chloride at breaking emulsions.[2]

  • Filtration: Filter the entire mixture through a plug of glass wool or Celite in a Hirsch funnel. This can physically break up the emulsion.

  • Centrifugation: If available, centrifuge the mixture. The increased gravitational force can compel the layers to separate.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction to dilute the organic phase, which can sometimes break the emulsion.

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion.

Issue 3: Low Yield of Extracted this compound

Symptoms:

  • The final isolated product quantity is lower than expected.

Possible Causes:

  • Incomplete extraction from the aqueous phase.

  • Hydrolysis of the ester due to inappropriate pH.

  • Loss of product during the workup process.

Solutions:

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent instead of a single extraction with a large volume. This is a more efficient method for maximizing recovery.

  • Optimize pH: Ensure the aqueous phase is at a neutral or near-neutral pH to prevent hydrolysis of the ester.

  • Salting Out: Add a salt such as sodium chloride or ammonium sulfate to the aqueous phase to increase the partitioning of the this compound into the organic layer.

  • Minimize Transfers: Be careful to minimize the number of transfers between vessels to avoid mechanical losses of the product.

Data Presentation

The following tables provide quantitative data to aid in the selection of solvents and salting-out agents for the extraction of aromatic esters like this compound. Data for benzyl (B1604629) acetate is used as a proxy where specific data for this compound is not available, given their structural similarity.

Table 1: Comparison of Organic Solvents for Aromatic Ester Extraction

Organic SolventDensity (g/mL)Boiling Point (°C)Water SolubilityRecovery of Aromatic Esters
Ethyl Acetate0.90277.18.3 g/100 mLGood to Excellent[4]
Diethyl Ether0.71334.66.9 g/100 mLGood
Dichloromethane1.3339.61.3 g/100 mLExcellent[4]
Toluene0.867110.60.05 g/100 mLGood
n-Hexane0.65568InsolublePoor to Moderate[4]

Table 2: Effect of Salting-Out Agents on Extraction Efficiency

Setschenow constants (Ks) are a measure of the salting-out effect; a higher Ks value indicates a stronger salting-out effect.

SaltSetschenow Constant (Ks) for Benzene (a representative aromatic compound)General Effectiveness
Sodium Chloride (NaCl)~0.196Good
Ammonium Sulfate ((NH₄)₂SO₄)~0.334Excellent[2]
Sodium Sulfate (Na₂SO₄)~0.344Excellent
Potassium Chloride (KCl)~0.169Moderate

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound

Objective: To extract this compound from an aqueous reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The upper layer will be the organic phase (ethyl acetate), and the lower layer will be the aqueous phase.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Drain the upper organic layer into a separate clean, dry Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of ethyl acetate.

  • Combine all the organic extracts.

  • Wash the combined organic extracts by adding an equal volume of brine to the separatory funnel, gently inverting, and then draining the lower aqueous layer.

  • Dry the organic layer by adding anhydrous sodium sulfate and swirling until the drying agent no longer clumps together.

  • Decant or filter the dried organic solution into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Extraction with Salting-Out to Improve Phase Separation

Objective: To improve the extraction efficiency and phase separation of this compound using a salting-out agent.

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate

  • Ammonium sulfate, solid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Add solid ammonium sulfate to the aqueous layer until saturation is reached (some solid remains undissolved).

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently.

  • Allow the layers to separate. The presence of the salt should facilitate a cleaner and faster separation.

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine as described in Protocol 1.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Remove the solvent via rotary evaporation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Washing cluster_drying Drying & Isolation start Start: Aqueous reaction mixture containing this compound add_solvent Add organic solvent (e.g., Ethyl Acetate) start->add_solvent add_salt Optional: Add salting-out agent (e.g., (NH4)2SO4) add_solvent->add_salt Improves separation mix Gently mix and vent add_solvent->mix add_salt->mix separate Allow phases to separate mix->separate drain_aq Drain aqueous layer separate->drain_aq combine_org Combine organic layers repeat_ext Repeat extraction of aqueous layer (2x) drain_aq->repeat_ext repeat_ext->combine_org Pool organic extracts wash_brine Wash with brine combine_org->wash_brine dry_org Dry organic layer (e.g., Na2SO4) wash_brine->dry_org filter Filter or decant dry_org->filter evaporate Evaporate solvent filter->evaporate end End: Purified this compound evaporate->end

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_phase_separation cluster_symptoms Identify Symptoms cluster_solutions1 Solutions for Slow Separation cluster_solutions2 Solutions for Emulsion start Problem: Poor Phase Separation symptom1 Slow separation / indistinct interface start->symptom1 symptom2 Stable emulsion formed start->symptom2 solution1a Allow more time symptom1->solution1a solution1b Gently swirl symptom1->solution1b solution1c Add brine symptom1->solution1c solution2a Add salting-out agent (e.g., (NH4)2SO4) symptom2->solution2a solution2b Filter through Celite/glass wool symptom2->solution2b solution2c Centrifuge symptom2->solution2c end Resolution: Clear Phase Separation solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution2c->end

Caption: Troubleshooting guide for phase separation issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 4-Methylbenzyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 4-Methylbenzyl acetate (B1210297), selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by established analytical practices for similar aromatic esters, offering a robust framework for method development and validation.

Comparison of Analytical Method Performance

The choice between HPLC and GC-MS for the quantification of 4-Methylbenzyl acetate will depend on the specific requirements of the analysis, including desired sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for validated methods based on data from analogous compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols serve as a starting point and should be optimized and validated for your specific application.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds such as this compound. A reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) is a common starting point. The mobile phase should be filtered and degassed.[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample range.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering high sensitivity and selectivity, particularly for the identification and quantification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the same solvent.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the solvent to a known concentration.

Visualizing the Workflow and Method Validation

To better understand the processes involved, the following diagrams illustrate the general workflow of an analytical method validation and the relationship between key validation parameters.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (HPLC/GC-MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA2 System Suitability Testing V6->RA2 Implement for Routine Use RA1 Sample Analysis RA3 Reporting Results RA1->RA3 RA2->RA1

Workflow for Analytical Method Validation

Validation_Parameters_Relationship cluster_core Core Performance cluster_range Application Range cluster_limits Sensitivity cluster_reliability Reliability Accuracy Accuracy (Trueness) Linearity Linearity Accuracy->Linearity Precision Precision (Repeatability) Precision->Linearity Range Range Linearity->Range LOQ Limit of Quantification Range->LOQ LOD Limit of Detection LOQ->LOD Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Interrelationship of Method Validation Parameters

References

Comparative Analysis of the Biological Activities of 4-Methylbenzyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the ortho-, meta-, and para-isomers of 4-Methylbenzyl acetate (B1210297). Due to a notable scarcity of direct comparative studies in peer-reviewed literature, this analysis synthesizes available data from individual studies on each isomer and related benzyl (B1604629) acetate derivatives. The primary focus of the quantitative comparison is on antibacterial activity, for which experimental data has been identified. Information on other biological activities, where available, is also presented.

Data Presentation

Antibacterial Activity

A study by Umar et al. (2023) investigated the antibacterial activity of several benzyl acetate derivatives, providing a basis for understanding the potential antimicrobial properties of the 4-methylbenzyl acetate isomers. While the study did not test the 2-, 3-, and this compound isomers directly, it provides valuable data on related substituted benzyl acetates. The data is presented as the diameter of the zone of inhibition against Gram-positive (Staphylococcus aureus) and Gram-negative (Shigella spp.) bacteria.

Compound/IsomerTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)Reference
Benzyl Acetate Staphylococcus aureus1009.0 ± 0.0[1]
Shigella spp.10010.5 ± 0.5[1]
4-Methoxybenzyl acetate Staphylococcus aureus10016.5 ± 0.5[1]
Shigella spp.10015.0 ± 0.0[1]
2-Methylbenzyl acetate Data not available--
3-Methylbenzyl acetate Data not available--
This compound Data not available--

Note: The lack of direct comparative data for the specific isomers of this compound is a significant gap in the current research landscape. The data for benzyl acetate and 4-methoxybenzyl acetate are included to provide a contextual reference for potential activity.

Experimental Protocols

Antibacterial Susceptibility Testing (Disc Diffusion Method)

The following protocol is based on the methodology described by Umar et al. (2023) for the assessment of antibacterial activity of benzyl acetate derivatives.[1]

1. Preparation of Test Compounds:

  • The synthesized benzyl acetate derivatives were dissolved in a suitable solvent (e.g., DMSO) to achieve a stock solution of a specific concentration.

  • Serial dilutions were performed to obtain the desired final concentrations for testing.

2. Bacterial Strains and Culture Conditions:

  • Pure cultures of Staphylococcus aureus (Gram-positive) and Shigella spp. (Gram-negative) were used.

  • Bacterial strains were grown in a suitable broth medium (e.g., Nutrient Broth) at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.

3. Inoculation of Agar (B569324) Plates:

  • Sterile Mueller-Hinton agar plates were used for the assay.

  • A sterile cotton swab was dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the agar plate.

4. Application of Test Compounds:

  • Sterile filter paper discs (6 mm in diameter) were impregnated with a specific volume of the test compound solution at different concentrations.

  • The impregnated discs were allowed to dry under aseptic conditions.

  • The discs were then placed onto the surface of the inoculated agar plates.

5. Incubation and Measurement:

  • The plates were incubated at 37°C for 24 hours.

  • Following incubation, the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) was measured in millimeters (mm).

  • A standard antibiotic disc (e.g., Amoxicillin) was used as a positive control, and a disc impregnated with the solvent alone was used as a negative control.

Mandatory Visualization

Logical Workflow for Comparative Analysis

G cluster_isomers This compound Isomers cluster_activities Biological Activities 2-Methylbenzyl acetate 2-Methylbenzyl acetate Antibacterial Antibacterial 2-Methylbenzyl acetate->Antibacterial Data Needed Antifungal Antifungal 2-Methylbenzyl acetate->Antifungal Data Needed Cytotoxicity Cytotoxicity 2-Methylbenzyl acetate->Cytotoxicity Data Needed Antioxidant Antioxidant 2-Methylbenzyl acetate->Antioxidant Data Needed Enzyme_Inhibition Enzyme Inhibition 2-Methylbenzyl acetate->Enzyme_Inhibition Data Needed 3-Methylbenzyl acetate 3-Methylbenzyl acetate 3-Methylbenzyl acetate->Antibacterial Data Needed 3-Methylbenzyl acetate->Antifungal Data Needed 3-Methylbenzyl acetate->Cytotoxicity Data Needed 3-Methylbenzyl acetate->Antioxidant Data Needed 3-Methylbenzyl acetate->Enzyme_Inhibition Data Needed This compound This compound This compound->Antibacterial Data Needed This compound->Antifungal Data Needed This compound->Cytotoxicity Data Needed This compound->Antioxidant Data Needed This compound->Enzyme_Inhibition Data Needed Comparative_Analysis Comparative Analysis Antibacterial->Comparative_Analysis Antifungal->Comparative_Analysis Cytotoxicity->Comparative_Analysis Antioxidant->Comparative_Analysis Enzyme_Inhibition->Comparative_Analysis

Caption: Workflow for the comparative analysis of this compound isomers.

Conclusion

The provided analysis highlights a significant research opportunity for the direct comparative evaluation of the biological activities of 2-, 3-, and this compound isomers. While the study on related benzyl acetate derivatives suggests potential antibacterial properties, empirical data for the specific isomers of interest is currently lacking in the public domain. Future research should focus on head-to-head comparisons of these isomers across a range of biological assays, including but not limited to antibacterial, antifungal, cytotoxic, antioxidant, and enzyme inhibition studies. Such data would be invaluable for researchers in the fields of medicinal chemistry, pharmacology, and drug development, enabling a more informed assessment of their potential therapeutic applications.

References

A Comparative Guide to Catalysts for 4-Methylbenzyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of 4-Methylbenzyl Acetate (B1210297), a Key Intermediate in Pharmaceuticals and Fine Chemicals.

The synthesis of 4-methylbenzyl acetate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries, is primarily achieved through the esterification of 4-methylbenzyl alcohol with an acetylating agent. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of this transformation. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. While direct comparative studies for this compound are limited, extensive data from the synthesis of its close analog, benzyl (B1604629) acetate, provides valuable insights into catalyst performance.

Comparative Analysis of Catalyst Performance

The efficiency of different catalysts for the synthesis of benzyl acetate, and by extension this compound, is summarized in the table below. It is important to note that direct comparison of catalyst performance can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources and should be interpreted within the context of the specified conditions.

Catalyst TypeCatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Homogeneous IodineEthyl acetateEthyl acetateReflux295 (for this compound)[1]
Heterogeneous Solid Acid Amberlyst-15Acetic acidToluene (B28343)110390 (for benzyl acetate)[2]
Zeolite HXAcetic acid-11012~58 (conversion of acetic acid)[3]
Micro/Meso-HZSM-5Acetic acid-110-1401-4High (details not specified)[4]
Ionic Liquid [EMIM][HSO4]Acetic acid-110490.34 (acid conversion)[5]
[BMIM]⁺PTSA⁻Acetic acid-1102100
Biocatalyst Lipozyme RM IMVinyl acetateSolvent-freeRoom Temp.0.17100 (for benzyl acetate)[5][6]
Lipase (B570770) B from Candida antarctica (immobilized)Vinyl acetateHexane302498 (for benzyl acetate)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures for this compound synthesis.

Protocol 1: Heterogeneous Catalysis with Amberlyst-15

This protocol is adapted from the general procedure for the esterification of alcohols using Amberlyst-15 as a solid acid catalyst.[2][8]

Materials:

  • 4-Methylbenzyl alcohol

  • Acetic acid

  • Amberlyst-15 resin

  • Toluene (or other suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylbenzyl alcohol (1 equivalent), acetic acid (1.5-2 equivalents), and Amberlyst-15 (10-20 wt% of the alcohol).

  • Add toluene as a solvent to facilitate mixing and azeotropic removal of water, if desired.

  • Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the Amberlyst-15 resin from the reaction mixture. The resin can be washed with a solvent, dried, and reused.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure or column chromatography on silica (B1680970) gel.

Protocol 2: Enzymatic Synthesis with Immobilized Lipase

This protocol is based on the lipase-catalyzed transesterification of benzyl alcohol.[6][7]

Materials:

  • 4-Methylbenzyl alcohol

  • Vinyl acetate (or other acyl donor)

  • Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)

  • Hexane (or other suitable organic solvent)

Procedure:

  • In a screw-capped vial, dissolve 4-methylbenzyl alcohol (1 equivalent) and vinyl acetate (2-3 equivalents) in hexane.

  • Add the immobilized lipase (typically 5-10 wt% of the alcohol).

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by GC.

  • After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with solvent, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the this compound. The product is often of high purity and may not require further purification.

Protocol 3: Ionic Liquid-Catalyzed Esterification

This protocol is adapted from the esterification of benzyl alcohol using a Brønsted acidic ionic liquid.[9]

Materials:

  • 4-Methylbenzyl alcohol

  • Acetic acid

  • Brønsted acidic ionic liquid (e.g., [BMIM]⁺PTSA⁻)

  • Diethyl ether or other extraction solvent

Procedure:

  • In a round-bottom flask, mix 4-methylbenzyl alcohol (1 equivalent), acetic acid (2 equivalents), and the acidic ionic liquid (e.g., 1 g per mole of alcohol).

  • Heat the mixture with stirring at a specified temperature (e.g., 110°C).

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product, this compound, with diethyl ether. The ionic liquid, being immiscible with ether, will remain as a separate phase.

  • The ionic liquid phase can be separated, washed, dried under vacuum, and reused.

  • Wash the combined ether extracts with water and brine, dry over an anhydrous drying agent, and evaporate the solvent to obtain the product.

Visualizing the Workflow

To aid in understanding the general experimental process for the synthesis and analysis of this compound, the following workflow diagram is provided.

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Analysis Reactants Reactants 4-Methylbenzyl Alcohol + Acetylating Agent Reaction Reaction Stirring, Heating (if required) Reactants->Reaction Catalyst Catalyst Solid Acid / Ionic Liquid / Lipase Catalyst->Reaction Separation Catalyst Separation Filtration (Heterogeneous) or Phase Separation (Ionic Liquid/Lipase) Reaction->Separation Extraction Extraction & Washing Removal of Impurities Separation->Extraction Drying Drying Removal of Water Extraction->Drying Concentration Concentration Solvent Evaporation Drying->Concentration Purification Purification Distillation or Chromatography Concentration->Purification Analysis Analysis GC, NMR, IR, MS Purification->Analysis FinalProduct Final Product |  this compound Analysis->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

References

A Comparative Analysis of 4-Methylbenzyl Acetate and 4-Ethylbenzyl Acetate in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of fragrance chemistry, the selection of aromatic compounds is paramount to achieving desired scent profiles and performance characteristics. This guide provides a detailed comparison of two structurally similar aromatic esters, 4-Methylbenzyl acetate (B1210297) and its close analog, 4-Ethylbenzyl acetate, for their potential applications in fragrance formulations. This analysis is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development.

While extensive data is available for 4-Methylbenzyl acetate, a commonly used fragrance ingredient, publicly accessible experimental data for 4-Ethylbenzyl acetate is notably scarce. Therefore, this guide will present the known characteristics of this compound and offer a theoretical comparison for 4-Ethylbenzyl acetate based on established principles of structure-odor relationships.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physical and chemical properties of a fragrance molecule is crucial for predicting its behavior in a formulation. The following table summarizes the available data for this compound.

PropertyThis compound4-Ethylbenzyl Acetate
CAS Number 2216-45-751725-80-5 (for a related but different compound, ethyl (4-ethylbenzoyl)acetate)
Molecular Formula C₁₀H₁₂O₂C₁₁H₁₄O₂
Molecular Weight 164.20 g/mol 178.23 g/mol
Odor Profile Sweet, floral, fruity, with notes of jasmine, hyacinth, and a slight green, herbal nuance.[1]Theoretically, likely to possess a similar floral and fruity character, potentially with a slightly modified sweetness and tenacity due to the larger ethyl group.
Applications Widely used in floral and fruity fragrances for perfumes, soaps, lotions, and detergents.Not commonly listed as a commercial fragrance ingredient.
Boiling Point ~227 °CTheoretically, expected to be slightly higher than this compound.
Vapor Pressure Lower volatility contributes to its role as a middle note in fragrance compositions.Theoretically, expected to have a lower vapor pressure and thus higher tenacity than this compound.
Solubility Soluble in ethanol (B145695) and fragrance oils.Expected to have similar solubility in common fragrance solvents.

Comparative Performance in Fragrance Applications

Due to the limited data on 4-Ethylbenzyl acetate, a direct experimental comparison of its performance against this compound is not possible at this time. However, we can extrapolate potential differences based on their molecular structures. The primary distinction lies in the substitution at the para position of the benzene (B151609) ring: a methyl group in this compound versus an ethyl group in 4-Ethylbenzyl acetate.

Odor Profile: The addition of a methylene (B1212753) group (CH₂) in the ethyl substituent is likely to subtly influence the olfactory character. While the core floral and fruity notes may be preserved, the ethyl analog could exhibit a slightly different facet, potentially with a richer, less sharp sweetness.

Volatility and Tenacity: The higher molecular weight of 4-Ethylbenzyl acetate suggests it will have a lower vapor pressure. In fragrance terms, this translates to lower volatility and consequently, greater tenacity or substantivity. This means that 4-Ethylbenzyl acetate would likely be a longer-lasting scent on the skin or fabric compared to its methyl counterpart, pushing it further towards the base notes of a fragrance pyramid.

Application Potential: While this compound is a well-established middle note in many floral and fruity compositions, the potentially greater tenacity of 4-Ethylbenzyl acetate could make it a valuable component in creating long-lasting heart and base accords. Its successful application would, however, be contingent on its specific odor profile and its compatibility with other fragrance materials.

Experimental Protocols for Fragrance Evaluation

To rigorously compare these or any other fragrance molecules, a standardized set of experimental protocols is essential. The following methodologies are widely accepted in the fragrance industry.

Gas Chromatography-Olfactometry (GC-O)

This technique is instrumental in characterizing the specific odor attributes of individual components within a fragrance mixture.

GCO_Workflow cluster_GC Gas Chromatography cluster_Detection Detection cluster_Data Data Analysis Injector Sample Injection Column GC Column (Separation) Injector->Column Carrier Gas Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffingPort Olfactometry Port (Human Assessor) Splitter->SniffingPort Chromatogram Mass Spectrum (Chromatogram) MS->Chromatogram Aromagram Aromagram (Odor Description) SniffingPort->Aromagram

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Methodology:

  • Sample Preparation: The fragrance material is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The individual components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Effluent Splitting: Upon exiting the column, the effluent is split between a mass spectrometer (MS) detector and an olfactometry sniffing port.

  • Detection and Identification: The MS identifies the chemical structure of each separated component, generating a chromatogram.

  • Olfactory Analysis: A trained sensory panelist sniffs the effluent at the olfactometry port and records the perceived odor, its intensity, and duration for each component, creating an aromagram.

  • Data Correlation: The chromatogram and aromagram are correlated to link specific chemical compounds to their perceived odors.

Evaluation of Substantivity on Fabric

The ability of a fragrance to remain on a substrate over time is a critical performance metric.

Methodology:

  • Fabric Preparation: Standardized fabric swatches (e.g., cotton, polyester) are washed with a non-fragranced base detergent.

  • Dosing: A controlled amount of the fragrance material, formulated in a simple base (e.g., ethanol or a model fabric softener), is added to the final rinse cycle.

  • Washing and Drying: The swatches are subjected to a standardized washing and drying protocol.

  • Sensory Evaluation: At specified time intervals (e.g., immediately after drying, 24 hours, 48 hours), the odor intensity of the fabric swatches is evaluated by a trained sensory panel using a defined intensity scale.

  • Headspace Analysis (Optional): For a quantitative measure, headspace gas chromatography-mass spectrometry (HS-GC-MS) can be used to analyze the concentration of the fragrance molecules in the air surrounding the fabric at the same time intervals.

Stability Testing

Fragrance stability is crucial for ensuring product integrity throughout its shelf life.

Stability_Testing cluster_Conditions Accelerated Aging Conditions cluster_Analysis Analysis at Time Intervals Fragrance Fragrance in Product Base ElevatedTemp Elevated Temperature (e.g., 40°C, 50°C) Fragrance->ElevatedTemp LightExposure UV/Visible Light Exposure Fragrance->LightExposure FreezeThaw Freeze-Thaw Cycles Fragrance->FreezeThaw Sensory Sensory Evaluation (Odor Profile) ElevatedTemp->Sensory Analytical Chemical Analysis (e.g., GC-MS) LightExposure->Analytical Physical Physical Assessment (Color, Clarity) FreezeThaw->Physical

Caption: Workflow for Fragrance Stability Testing.

Methodology:

  • Sample Preparation: The fragrance is incorporated into the final product base (e.g., lotion, shampoo).

  • Accelerated Aging: The samples are subjected to various stress conditions to simulate aging over a shorter period. These include:

    • Elevated Temperatures: Samples are stored in ovens at constant elevated temperatures (e.g., 40°C and 50°C).

    • Light Exposure: Samples are exposed to controlled UV and visible light.

    • Freeze-Thaw Cycles: Samples are repeatedly frozen and thawed.

  • Evaluation: At regular intervals, the samples are evaluated for any changes in:

    • Odor: Assessed by a trained sensory panel.

    • Chemical Composition: Analyzed by GC-MS to detect degradation of fragrance components.

    • Physical Properties: Visual inspection for changes in color, clarity, and viscosity.

Conclusion

This compound is a versatile and well-characterized fragrance ingredient with a pleasant sweet, floral, and fruity odor profile. It serves as a valuable component, particularly as a middle note, in a wide array of fragrance applications.

To definitively ascertain the fragrance properties and performance of 4-Ethylbenzyl acetate, and to make a direct, data-driven comparison with this compound, further experimental investigation using the standardized protocols outlined in this guide is necessary. Such research would be a valuable contribution to the field of fragrance chemistry, potentially introducing a new and useful molecule to the perfumer's palette.

References

A Head-to-Head Battle: HPLC vs. GC-MS for the Quantitative Analysis of 4-Methylbenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 4-Methylbenzyl acetate (B1210297), a common fragrance and flavoring agent.

This document delves into the experimental protocols and performance data of both methodologies, offering a clear, data-driven comparison to aid in the selection of the most suitable technique for specific analytical needs.

At a Glance: Performance Comparison

The choice between HPLC and GC-MS for the analysis of 4-Methylbenzyl acetate hinges on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. While both techniques are capable of quantifying this analyte, they offer distinct advantages and disadvantages.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Typical Mobile Phase Acetonitrile (B52724)/WaterInert Gas (e.g., Helium)
Volatility Requirement Not requiredRequired
Selectivity GoodExcellent (due to mass fragmentation patterns)
Sensitivity GoodExcellent, especially in Selected Ion Monitoring (SIM) mode
Linearity (R²) (Typical) > 0.999> 0.999
Accuracy (% Recovery) (Typical) 98 - 102%97 - 103%
Precision (RSD%) (Typical) < 2%< 5%
Limit of Detection (LOD) (Typical) ~1 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) (Typical) ~5 µg/mL~0.5 µg/mL

The Underpinnings of Separation: HPLC and GC-MS Principles

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture in a liquid state.[1][2] A high-pressure pump forces a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase).[1] The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.[2]

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is tailored for volatile and semi-volatile compounds.[3] In GC, a sample is vaporized and injected into the head of a chromatographic column.[3] An inert carrier gas (the mobile phase) carries the vaporized sample through the column, which contains a liquid or polymer stationary phase.[3] Separation occurs based on the compound's boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.[3]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantitative analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on methods used for the analysis of similar organic acetates and is suitable for the quantification of this compound.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound (m/z): 105, 121, 164.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in ethyl acetate to achieve a theoretical concentration within the calibration range.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolution in Mobile Phase Filter Filtration (0.45 µm) Prep->Filter Injector Autosampler Injection Filter->Injector Column C18 Column Separation Injector->Column Detector UV-Vis Detector (220 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification

HPLC Analytical Workflow for this compound

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Prep_GC Dissolution in Ethyl Acetate Injector_GC GC Injection (Vaporization) Prep_GC->Injector_GC Column_GC Capillary Column Separation Injector_GC->Column_GC MS_Detector Mass Spectrometer (EI, SIM) Column_GC->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Quant_GC Quantification (Selected Ions) TIC->Quant_GC

GC-MS Analytical Workflow for this compound

Conclusion: Making an Informed Decision

Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound.

HPLC is a versatile and widely accessible technique that does not require the analyte to be volatile. It offers excellent precision and accuracy for routine quality control applications.

GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis or for complex matrices where interferences are a concern. The mass spectral data also provides a higher degree of confidence in compound identification.

Ultimately, the choice between HPLC and GC-MS will depend on the specific analytical challenge at hand. For high-throughput screening and routine quantification where volatility is not a concern, HPLC is a strong candidate. For applications demanding the utmost sensitivity and specificity, or for the analysis of volatile components in a complex mixture, GC-MS is the more powerful tool. Researchers and scientists are encouraged to consider the performance data and experimental protocols presented here to make an informed decision that best suits their analytical needs.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Methylbenzyl Acetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the purity assessment of 4-Methylbenzyl acetate (B1210297). Detailed experimental protocols and supporting data are presented to offer a practical resource for laboratory work.

Introduction

4-Methylbenzyl acetate is an organic ester with applications in the fragrance and flavor industries. Its synthesis, typically through the esterification of 4-methylbenzyl alcohol with an acetylating agent, can result in residual starting materials and by-products. Therefore, a robust analytical methodology is required to quantify the purity of the final product. NMR spectroscopy offers a powerful, non-destructive technique for structural elucidation and quantification of impurities.

Purity Assessment by NMR Spectroscopy

NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity of a sample. By integrating the signals corresponding to the main compound and any impurities, a precise purity value can be calculated.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities

The following table summarizes the characteristic chemical shifts (δ) in parts per million (ppm) for this compound and its common synthesis-related impurities, typically observed in a deuterated chloroform (B151607) (CDCl₃) solvent.

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound Aromatic H7.26 (d), 7.18 (d)[1]129.38, 128.58[1]
Benzyl CH₂5.07 (s)[1]66.40[1]
Methyl (aromatic)2.36 (s)[1]21.18[1]
Methyl (acetyl)2.09 (s)[1]21.32[1]
Carbonyl C=O-171.10[1]
4-Methylbenzyl alcohol Aromatic H7.25 (d), 7.15 (d)129.2, 127.2
Benzyl CH₂4.65 (s)65.2
Methyl (aromatic)2.34 (s)21.1
Hydroxyl OHVariable-
Acetic Acid Carboxyl H~11.5 (broad s)-
Methyl2.10 (s)20.8
Carbonyl C=O-178.2
Acetic Anhydride Methyl2.20 (s)22.4
Carbonyl C=O-167.3

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra for purity assessment.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., tetramethylsilane (B1202638) - TMS at 0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral width: ~16 ppm.

    • Number of scans: 8-16.

    • Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

  • ¹³C NMR:

    • Pulse sequence: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral width: ~240 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay (d1): 2 seconds.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale to the TMS signal (0 ppm).

  • Integrate the signals corresponding to this compound and any identified impurities.

  • Calculate the molar percentage of each component to determine the purity.

Workflow for Purity Assessment using NMR

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound via NMR cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting synthesis Synthesize this compound weigh Weigh Sample synthesis->weigh dissolve Dissolve in CDCl3 with Internal Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for NMR-based purity assessment.

Comparison with Alternative Purity Assessment Methods

While NMR is a powerful tool, other chromatographic techniques are also widely used for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput or the detection of trace-level impurities.

Table 2: Comparison of Analytical Methods for Purity Assessment of this compound

FeatureNMR SpectroscopyGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Nuclear spin properties in a magnetic fieldPartitioning between a mobile gas phase and a stationary liquid/solid phasePartitioning between a mobile liquid phase and a stationary solid phase
Information Provided Structural elucidation and quantificationSeparation of volatile compounds, quantificationSeparation of a wide range of compounds, quantification
Sample Throughput ModerateHighHigh
Sensitivity Lower (mg range)High (µg to ng range)High (µg to ng range)
Quantification Excellent (qNMR with internal standard)Excellent (with calibration)Excellent (with calibration)
Typical Purity Range >95%>99%>99%
Advantages - Provides structural confirmation- Non-destructive- Universal detector for proton-containing species- High resolution for volatile compounds- Well-established methods- Versatile for a wide range of compounds- Various detection methods available
Disadvantages - Lower sensitivity- Can be complex for overlapping signals- Requires volatile and thermally stable analytes- Can require method development for optimal separation

Supporting Experimental Data from Alternative Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): A typical GC-MS analysis of this compound would involve a capillary column (e.g., HP-5MS) with a temperature gradient. The resulting chromatogram would show a major peak for this compound with a specific retention time, and any volatile impurities would appear as separate peaks. The mass spectrum of the main peak would confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column is suitable for the analysis of this compound.[2] A mobile phase of acetonitrile (B52724) and water with a gradient elution can effectively separate the target compound from more polar or less polar impurities.[2] A UV detector set at an appropriate wavelength (e.g., 254 nm) would be used for detection and quantification.

Conclusion

NMR spectroscopy stands out as a primary technique for the purity assessment of synthesized this compound, offering the significant advantage of simultaneous structural confirmation and quantification. While chromatographic methods like GC and HPLC provide higher sensitivity and throughput, NMR remains an indispensable tool for a comprehensive understanding of the sample's composition. For rigorous purity analysis, a combination of NMR and a chromatographic technique is often the most effective approach, providing orthogonal data to ensure the highest confidence in the results.

References

A comparative review of the applications of different benzyl acetates in industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) acetate (B1210297) and its derivatives are pivotal compounds in a multitude of industrial processes, prized for their aromatic properties and solvency. This guide provides a comparative analysis of the applications of different benzyl acetates, supported by experimental data and detailed methodologies, to aid in formulation, research, and development.

Core Industrial Applications

Benzyl acetate (CAS 140-11-4) is a versatile ester with a characteristic sweet, floral, and fruity aroma reminiscent of jasmine and pear.[1][2] Its primary industrial applications can be categorized into two main areas: as a fragrance and flavoring agent, and as a solvent. Substituted benzyl acetates, such as methylbenzyl acetate and isopropylbenzyl acetate, are also utilized, primarily in the fragrance industry, offering variations on the classic benzyl acetate scent profile.[1][3]

Comparative Analysis of Solvency

The efficacy of a solvent is its ability to dissolve a solute, a property that can be quantified using several parameters. Here, we compare benzyl acetate with other common industrial solvents.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a sophisticated method for predicting the solubility of a material in a given solvent. The parameters are based on three intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller "distance" (Ra) between the HSP of a solvent and a solute indicates a higher likelihood of solubility.

SolventCAS NumberδD (MPa½)δP (MPa½)δH (MPa½)
Benzyl Acetate 140-11-418.35.76.0
Acetone67-64-115.510.47.0
Ethyl Acetate141-78-615.85.37.2
Toluene108-88-318.01.42.0
Isopropyl Alcohol67-63-015.86.116.4
n-Butyl Acetate123-86-415.83.76.3
Methyl Ethyl Ketone (MEK)78-93-316.09.05.1
Cyclohexane110-82-716.80.00.2

Data sourced from Hansen Solubility Parameters tables.[4][5]

Benzyl acetate's balanced HSP profile makes it an effective solvent for a range of materials, including resins, lacquers, and inks.[3]

Kauri-Butanol (KB) Value

Experimental Protocol: Determination of Solvency

A standardized method for assessing the solvent resistance of coatings, which can be adapted to compare the solvency of different benzyl acetates, is the Solvent Rub Test.

ASTM D5402 - Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs

  • Preparation: A cured coating on a flat, rigid substrate is required.

  • Solvent Application: A cotton cloth is saturated with the test solvent (e.g., benzyl acetate, methyl acetate).

  • Rubbing: The saturated cloth is rubbed back and forth over the coated surface with consistent pressure. One back-and-forth motion constitutes a "double rub."

  • Evaluation: The number of double rubs required to expose the substrate is recorded. A higher number of rubs indicates greater solvent resistance of the coating to that particular solvent.

This method can be used to create a comparative ranking of the solvency of different benzyl acetates or their alternatives for specific coating formulations.

Logical Workflow for Solvent Selection

Solvent_Selection A Define Solute (e.g., Resin, Polymer) B Identify Potential Solvents (Benzyl Acetates, Alternatives) A->B C Compare Hansen Solubility Parameters B->C D Calculate HSP Distance (Ra) between Solute and Solvents C->D E Rank Solvents by Ascending Ra D->E F Conduct Experimental Solvency Tests (e.g., ASTM D5402) E->F G Evaluate Other Factors (Cost, Toxicity, Evaporation Rate) F->G H Select Optimal Solvent G->H

Caption: Logical workflow for selecting an appropriate solvent based on HSP and experimental validation.

Comparative Analysis of Fragrance Performance

The performance of a fragrance ingredient is determined by its odor profile, intensity, and tenacity (longevity).

Benzyl Acetate DerivativeCAS NumberOdor ProfileTenacityCommon Applications
Benzyl Acetate 140-11-4Sweet, floral (jasmine), fruity (pear, banana)Poor to moderatePerfumes, cosmetics, soaps, detergents, air fresheners[1][2][6]
Methylbenzyl Acetate 90-17-5Sweet, floral (jasmine, hyacinth)Not specifiedPerfumes, lotions, shampoos[1]
p-Isopropylbenzyl Acetate 59230-57-8Not specifiedNot specifiedFragrance ingredient[3][7]
Ethyl Benzoylacetate 94-02-0Fruity, floralGood stabilityFragrance synthesis, flavor formulations[8][9]

Benzyl acetate is a foundational ingredient in jasmine and gardenia fragrances and is used extensively in a wide variety of other floral and fruity scents.[1][6] Its primary drawback is its relatively poor tenacity, which is often compensated for by blending with higher molecular weight esters or fixatives.[1][10]

Experimental Protocol: Evaluation of Fragrance Tenacity

The longevity of a fragrance on a substrate can be quantitatively measured using headspace gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation: A standard amount of the fragrance material (e.g., different benzyl acetates) is applied to a substrate (e.g., fabric swatch, filter paper).

  • Incubation: The scented substrate is placed in a sealed vial and incubated at a controlled temperature for various time intervals.

  • Headspace Sampling: At each time point, a sample of the air (headspace) above the substrate is collected using a solid-phase microextraction (SPME) fiber.

  • GC-MS Analysis: The collected volatile compounds are desorbed from the SPME fiber into the gas chromatograph, separated, and identified and quantified by the mass spectrometer.

  • Data Analysis: The concentration of the fragrance compound in the headspace is plotted against time. The rate of decay of the concentration is a measure of the fragrance's tenacity.

Experimental Workflow for Fragrance Tenacity Analysis

Fragrance_Tenacity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Apply Fragrance to Substrate B Place in Sealed Vial A->B C Incubate at Controlled Temperature B->C D Headspace Sampling (SPME) C->D E GC-MS Analysis D->E F Plot Concentration vs. Time E->F G Determine Decay Rate F->G H H G->H Compare Tenacity

Caption: Experimental workflow for the comparative analysis of fragrance tenacity using headspace GC-MS.

Comparative Analysis of Flavor Profile

Benzyl acetate is also utilized as a flavoring agent in the food industry to impart fruity and floral notes.

Flavor ProfileRecommended Concentration of Benzyl Acetate
RaspberryUp to 5,000 ppm
BlackberryAround 1,000 ppm
Cherry500 - 2,000 ppm
PeachAround 4,000 ppm
ApricotAround 2,000 ppm
JasmineAround 5,000 ppm
MangoAround 800 ppm
Vanilla BeanAround 150 ppm
ChocolateAround 100 ppm

Data is for flavors intended for use at 0.05% in a ready-to-drink beverage or simple bouillon.

Experimental Protocol: Quantitative Flavor Analysis

The concentration and release of benzyl acetate in a food or beverage matrix can be determined using gas chromatography with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS).

  • Sample Preparation: The food or beverage sample is prepared for analysis, which may involve extraction or dilution with a suitable solvent.

  • Internal Standard: A known amount of an internal standard (a compound not naturally present in the sample) is added to both the sample and the calibration standards.

  • GC Analysis: The prepared sample is injected into the gas chromatograph, where the components are separated.

  • Detection and Quantification: The detector (FID or MS) measures the amount of each component, including benzyl acetate and the internal standard.

  • Calibration Curve: A calibration curve is generated by analyzing standards with known concentrations of benzyl acetate.

  • Concentration Determination: The concentration of benzyl acetate in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Conclusion

Benzyl acetate and its derivatives are indispensable in various industrial sectors. This guide provides a framework for the comparative evaluation of their performance as solvents, fragrances, and flavoring agents. The provided experimental protocols offer standardized methods for generating comparative data to inform material selection and product development. For researchers and developers, understanding the nuanced differences in the physicochemical properties of various benzyl acetates is key to optimizing formulations and achieving desired product characteristics.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Methylbenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-Methylbenzyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to work in a well-ventilated area, preferably a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1]

Hazard Assessment:

While some safety data sheets (SDS) indicate that 4-Methylbenzyl acetate is not considered hazardous under OSHA's Hazard Communication Standard[2][3], others classify it as a combustible liquid that is harmful to aquatic life.[4][5] Therefore, to ensure complete and accurate classification, it is best practice to treat the waste as hazardous and consult local, regional, and national hazardous waste regulations.[2] Avoid releasing it into the environment.[5][6]

Quantitative Data Summary

The physical and chemical properties of this compound are important for understanding its behavior and potential hazards during handling and disposal.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [7]
Appearance Colorless to light yellow clear liquid[3][7]
Boiling Point 224-230 °C[7]
Flash Point 98-103 °C[7]
Solubility Almost insoluble in water; soluble in alcohols and oils[7]

Disposal Plan and Operational Steps

The recommended disposal method for this compound involves collection and treatment by a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or through evaporation in a fume hood.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated assess Assess Waste Type (Liquid, Solid Contaminant, Empty Container) start->assess liquid_waste Liquid Waste (Pure or in solution) assess->liquid_waste Liquid solid_waste Solid Contaminated Waste (Gloves, wipes, absorbent) assess->solid_waste Solid container_waste Empty Original Container assess->container_waste Container collect_liquid Collect in a labeled, compatible hazardous waste container. liquid_waste->collect_liquid collect_solid Collect in a separate, labeled solid hazardous waste container. solid_waste->collect_solid decontaminate Decontaminate via Triple-Rinse Protocol container_waste->decontaminate store Store waste container in a designated Satellite Accumulation Area (SAA). collect_liquid->store collect_solid->store decontaminate->collect_liquid Collect rinsate as liquid hazardous waste dispose_container Deface label and dispose of container as regular trash. decontaminate->dispose_container After rinsing pickup Arrange for pickup by licensed hazardous waste contractor. store->pickup

Caption: Disposal workflow for this compound waste streams.

Step-by-Step Disposal Procedures

1. Waste Collection (Liquid and Solid)

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste: Collect waste this compound and solutions containing it in a dedicated, chemically compatible container with a secure screw cap.[8][9] Plastic is often preferred.[9]

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, absorbent materials, or gloves, should be collected in a separate, clearly labeled container for solid hazardous waste.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.[9] Keep the container closed at all times except when adding waste.[8]

2. Storage

  • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA).[8][9]

  • This area must be at or near the point of generation and away from incompatible materials.[9]

  • Ensure the storage area is cool, dry, and well-ventilated.[2]

3. Final Disposal

  • Once the waste container is full or has been in accumulation for the maximum allowable time (consult local regulations), contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.[9]

Experimental Protocol: Empty Container Decontamination

An empty container that held this compound must be properly decontaminated before it can be disposed of as regular trash. The standard procedure is a triple rinse.

Methodology:

  • Initial Rinse: Select a solvent capable of dissolving this compound (e.g., ethanol (B145695) or acetone). Add an amount of the solvent equal to approximately 5-10% of the container's volume.

  • Agitation: Securely cap the container and swirl or shake it to ensure the solvent contacts all interior surfaces.

  • Collection: Pour the solvent rinsate into your designated liquid hazardous waste container for this compound.

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.

  • Final Disposal of Container: After the third rinse, allow the container to air dry completely in a fume hood. Once dry, deface or remove the original chemical label and dispose of the container in the regular trash.

References

Personal protective equipment for handling 4-Methylbenzyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 4-Methylbenzyl acetate (B1210297) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

4-Methylbenzyl acetate is a combustible liquid and may cause skin irritation. Proper PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this chemical.

Table 1: Required Personal Protective Equipment (PPE) for this compound

Protection TypeSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and vapors.
Hand Protection Nitrile or other chemically resistant gloves. Check manufacturer's data for breakthrough time and permeation rate.Prevents skin contact and potential irritation.
Skin/Body Protection Standard laboratory coat.Protects skin and clothing from splashes.
Respiratory Not typically required for small quantities handled in a well-ventilated area or chemical fume hood.Use a NIOSH-approved respirator if ventilation is inadequate.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risks associated with handling this compound.

2.1. Pre-Handling Checklist

  • Confirm the availability and functionality of an eyewash station and safety shower.

  • Ensure the chemical fume hood is operational and has a valid inspection date.

  • Verify that the required PPE is available in the correct sizes and is in good condition.

  • Locate the appropriate chemical spill kit.

2.2. Handling Procedure

  • Don PPE: Put on your laboratory coat, followed by safety glasses/goggles, and finally, gloves.

  • Work Area: Conduct all handling of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: Use appropriate laboratory glassware for transferring the chemical. Avoid using open containers.

  • Post-Handling: Tightly seal the container after use.

  • Doff PPE: Remove gloves first, followed by the laboratory coat. Wash hands thoroughly with soap and water.

start Start: Prepare for Handling ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood dispense Dispense Chemical fume_hood->dispense seal Tightly Seal Container dispense->seal doff_ppe Doff PPE (Gloves, Lab Coat) seal->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_op End of Operation wash->end_op

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

3.1. Spill Response

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Ventilate: Ensure the area is well-ventilated.

3.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

spill Spill Occurs size Spill Size? spill->size small Small & Contained size->small Small large Large or Uncontained size->large Large absorb Contain with Absorbent small->absorb evacuate Evacuate Area large->evacuate collect Collect & Dispose absorb->collect alert Alert Supervisor evacuate->alert end_spill Spill Managed collect->end_spill alert->end_spill

Caption: Decision-making workflow for a this compound spill.

Disposal Plan

Chemical waste must be disposed of in accordance with institutional and local regulations.

4.1. Waste Collection

  • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a dedicated, labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

4.2. Disposal Procedure

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Pickup: Contact your institution's EHS office to arrange for a hazardous waste pickup. Do not dispose of this compound down the drain.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.